Mono-ethyl malonate-1,2,3-13C3
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-3-oxo(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7)/i3+1,4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGINADPHJQTSKN-FRSWOAELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662134 | |
| Record name | 3-Ethoxy-3-oxo(~13~C_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189981-54-1 | |
| Record name | 3-Ethoxy-3-oxo(~13~C_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189981-54-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to Mono-ethyl malonate-1,2,3-¹³C₃
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of Mono-ethyl malonate-1,2,3-¹³C₃, a stable isotope-labeled compound pivotal for advanced research in metabolomics, drug development, and mechanistic biochemistry. We will move beyond simple definitions to explore the strategic application of this molecule, focusing on the causal principles behind its use in quantitative mass spectrometry and nuclear magnetic resonance spectroscopy. This document is structured to serve as a practical reference, offering not only theoretical grounding but also actionable experimental protocols and data interpretation insights, empowering researchers to leverage this powerful tool with precision and confidence.
Introduction: Decoding the Labeled Molecule
At its core, Mono-ethyl malonate-1,2,3-¹³C₃ is the monoethyl ester of malonic acid. However, its profound utility in research stems not from this basic structure, but from a subtle, deliberate alteration: the replacement of the three carbon atoms in the malonate backbone with the stable, heavier isotope, Carbon-13 (¹³C).[1][2] This isotopic enrichment transforms a simple organic building block into a high-precision tracer for sophisticated analytical techniques.
1.1 The Parent Molecule: Mono-ethyl Malonate Mono-ethyl malonate, a derivative of malonic acid, is a fundamental C3 building block in organic synthesis.[3][4] Its structure features both a carboxylic acid and an ethyl ester group, providing versatile reactivity for creating carbon-carbon bonds, such as in Knoevenagel condensations and malonic ester synthesis.[3][5]
1.2 The Power of ¹³C Isotopic Labeling Unlike the most abundant ¹²C isotope, ¹³C possesses a nuclear spin that makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] Furthermore, its additional neutron increases its mass by approximately one dalton per ¹³C atom. This mass shift is readily detected by Mass Spectrometry (MS). These two physical properties are the cornerstones of its application. By strategically introducing ¹³C atoms, we create a molecule that is chemically identical to its unlabeled counterpart but analytically distinct, allowing it to be traced and quantified with exceptional accuracy in complex biological matrices.[8][9]
Physicochemical Properties and Specifications
The integrity of any tracer-based experiment depends on the quality of the labeled compound. Understanding its properties is the first step in experimental design.
| Property | Value | Source |
| Chemical Name | 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid | [1] |
| CAS Number | 1189981-54-1 | [1][2][10] |
| Molecular Formula | C₂¹³C₃H₈O₄ | [1][10] |
| Molecular Weight | 135.09 g/mol | [1][2] |
| Unlabeled MW | 132.11 g/mol | [11][12] |
| Mass Shift | +3 Da | [13] |
| Appearance | Pale Brown Liquid / Neat | [1][10] |
| Typical Isotopic Purity | ≥99 atom % ¹³C | [13] |
| Storage | 2-8°C Refrigerator | [10] |
Note: The +3 Dalton mass shift relative to the natural abundance compound is the key feature for its use as an internal standard in mass spectrometry.
Core Applications in Research & Development
The true value of Mono-ethyl malonate-1,2,3-¹³C₃ is realized in its application. It is not merely a reagent but a sophisticated tool for generating precise, quantitative biological data.
Gold-Standard Quantification: Isotope Dilution Mass Spectrometry (IDMS)
The most prevalent application is its use as an internal standard for Isotope Dilution Mass Spectrometry (IDMS). This technique is the gold standard for accurate quantification in complex samples like plasma, cell lysates, or tissue homogenates.[14][15]
The Causality Behind IDMS: Why is it superior? Biological samples are notoriously "dirty" and can cause significant variability during sample preparation (e.g., extraction inefficiencies) and analysis (e.g., ion suppression in the MS source). An ideal internal standard must behave identically to the analyte of interest (the "analyte") through all of these steps. A stable isotope-labeled (SIL) standard like Mono-ethyl malonate-1,2,3-¹³C₃ is the perfect candidate. It is chemically identical to the unlabeled analyte, so it co-elutes chromatographically and experiences the exact same extraction efficiency and ion suppression effects.[16][17][18] However, the mass spectrometer can easily distinguish it from the analyte due to the +3 Da mass difference. By adding a known amount of the ¹³C₃-labeled standard to a sample at the very beginning of the workflow, any sample loss or analytical variability will affect both the standard and the analyte equally. The final quantification is based on the ratio of the analyte's MS signal to the standard's MS signal, which remains constant regardless of these variations, yielding highly accurate and precise results.[15]
Tracing Metabolic Pathways: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
As a derivative of a central metabolic building block, this tracer can be used in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[9][19] The objective of ¹³C-MFA is to quantify the rates (fluxes) of all intracellular reactions in a metabolic network.[20]
Mechanistic Insight: When cells are fed a ¹³C-labeled substrate, the labeled carbons are incorporated into downstream metabolites. By analyzing the mass isotopomer distribution (the pattern of molecules with 0, 1, 2, 3, etc., ¹³C atoms) in key metabolites using MS or NMR, researchers can deduce the active metabolic pathways and their relative contributions.[21][22] For example, if Mono-ethyl malonate-1,2,3-¹³C₃ were used as a precursor for fatty acid synthesis, the resulting fatty acids would carry the ¹³C label, allowing for the precise measurement of de novo lipogenesis rates.
Unambiguous Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common than its use in MS, the ¹³C enrichment is highly advantageous for NMR-based studies. The low natural abundance of ¹³C (1.1%) makes ¹³C NMR a relatively insensitive technique.[7][23] By using a fully labeled precursor, the signals for those specific carbon atoms are dramatically enhanced.[6] This allows for advanced 2D NMR experiments (like HSQC, HMBC) to unambiguously assign carbon signals and to trace the connectivity of the carbon backbone as it is incorporated into larger molecules, providing critical information for structural elucidation and reaction mechanism studies.[23][24]
Experimental Protocol: Quantitative Analysis of a Target Analyte using IDMS
This section provides a validated, step-by-step workflow for using Mono-ethyl malonate-1,2,3-¹³C₃ as an internal standard for the quantification of its unlabeled analogue in a biological matrix (e.g., cell culture media).
4.1 Objective: To accurately determine the concentration of mono-ethyl malonate in a sample.
4.2 Materials:
-
Mono-ethyl malonate (unlabeled analytical standard)
-
Mono-ethyl malonate-1,2,3-¹³C₃ (Internal Standard, IS)
-
LC-MS grade acetonitrile (ACN) and water
-
Formic acid
-
Biological matrix (e.g., cell media, plasma)
-
Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS)
4.3 Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve unlabeled mono-ethyl malonate in a suitable solvent (e.g., 50:50 ACN:Water) to create a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock of the Mono-ethyl malonate-1,2,3-¹³C₃ Internal Standard (IS).
-
-
Preparation of Calibration Curve & QC Samples:
-
Perform serial dilutions of the unlabeled stock solution to create a series of calibration standards ranging from the expected low to high concentrations of the analyte in your samples (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations from a separate weighing of the unlabeled standard to ensure accuracy.
-
-
Sample Preparation (The Self-Validating Step):
-
Aliquot 50 µL of each calibrator, QC, and unknown biological sample into separate microcentrifuge tubes.
-
Crucial Step: To each tube, add a fixed volume (e.g., 10 µL) of a working solution of the IS (e.g., at 500 ng/mL). This "spiking" step ensures the ratio of analyte to IS is locked in before any extraction losses can occur.[14]
-
Add 200 µL of cold ACN (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method (e.g., using a C18 column) that provides good separation of mono-ethyl malonate from other matrix components.
-
Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. You will need to determine the optimal precursor-to-product ion transitions for both the analyte and the IS. For example:
-
Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion +3) -> Q3 (Product Ion)
-
-
Inject the prepared samples and acquire the data.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the IS for every injection.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for each point.
-
Generate a calibration curve by plotting the Peak Area Ratio vs. the concentration of the unlabeled standards. The curve should be linear with an R² > 0.99.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the unknown samples based on their measured Peak Area Ratios.
-
Visualization of Key Workflows
Isotope Dilution Mass Spectrometry (IDMS) Workflow
This diagram illustrates the core principle of IDMS, where the internal standard is added early to control for experimental variability.
Caption: The IDMS workflow ensures accuracy by adding a ¹³C-labeled internal standard (IS) at the start.
Conclusion
Mono-ethyl malonate-1,2,3-¹³C₃ is far more than a simple chemical. It is an enabling tool for generating high-fidelity quantitative data in complex biological systems. Its primary strength lies in its application as an internal standard for Isotope Dilution Mass Spectrometry, where its chemical homology and mass difference to the unlabeled analyte allow it to correct for nearly all sources of experimental error, leading to exceptionally accurate measurements. For researchers in drug metabolism, pharmacokinetics, and systems biology, mastering the application of such stable isotope-labeled standards is not just a technical advantage but a prerequisite for producing robust, reliable, and translatable scientific insights.
References
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Wu, L., et al. (2005). Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards . Analytical Biochemistry, 336(2), 164-171. Available from: [Link]
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Al-Salami, H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics . Analytical Methods, 15(25), 3149-3158. Available from: [Link]
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Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products . Frontiers in Plant Science, 6, 613. Available from: [Link]
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He, W., et al. (2018). Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina . Analytical Chemistry, 90(7), 4656-4664. Available from: [Link]
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The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis . Romer Labs. Available from: [Link]
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Mono-Ethyl Malonate-1,2,3-13C3 | CAS 1189981-54-1 . Pharmaffiliates. Available from: [Link]
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Wada, K., et al. (2016). 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli . Journal of Bioscience and Bioengineering, 122(6), 727-733. Available from: [Link]
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Nöh, K., et al. (2007). Metabolic flux analysis at ultra short time scale: isotopically non-stationary 13C labeling experiments . Journal of Biotechnology, 129(2), 249-267. Available from: [Link]
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Reed, J. L., et al. (2018). 2H and 13C metabolic flux analysis elucidates in vivo thermodynamics of the ED pathway in Zymomonas mobilis . Metabolic Engineering, 47, 230-239. Available from: [Link]
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Mono-ethyl malonate-1,2,3-13C3 structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of Mono-ethyl malonate-1,2,3-¹³C₃
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure and a robust synthetic pathway for mono-ethyl malonate-1,2,3-¹³C₃. As an isotopically labeled building block, this molecule is of significant interest for use in metabolic research, pharmacokinetic studies, and as a synthetic intermediate for the preparation of complex ¹³C-labeled compounds. This document details a reliable, two-step synthesis beginning from commercially available malonic acid-¹³C₃, proceeding through a diethyl ester intermediate, followed by a selective mono-saponification. The rationale behind experimental choices, detailed protocols, and key characterization considerations are discussed to ensure scientific integrity and reproducibility.
Part 1: Molecular Structure and Properties
Mono-ethyl malonate-1,2,3-¹³C₃, also known as 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid, is the isotopically labeled form of mono-ethyl malonate where all three carbon atoms of the malonic acid backbone are the heavy isotope, carbon-13.[1] This complete labeling of the core structure provides a distinct mass shift (M+3), making it an invaluable tracer for mass spectrometry-based analyses.[2][3]
The structure consists of a central methylene group flanked by two carbonyl groups. One carbonyl is part of a carboxylic acid functional group, while the other forms an ethyl ester. The presence of both a free carboxylic acid and an ester group makes it a versatile bifunctional molecule for further chemical elaboration.
Table 1: Physicochemical Properties of Mono-ethyl malonate-1,2,3-¹³C₃
| Property | Value | Source(s) |
| Chemical Name | Mono-ethyl malonate-1,2,3-¹³C₃ | [1][4][5] |
| Synonyms | 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid | [1] |
| CAS Number | 1189981-54-1 | [1][4][6] |
| Molecular Formula | C₂¹³C₃H₈O₄ | [1][5] |
| Molecular Weight | 135.09 g/mol | [1][4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [2][3] |
| Appearance | Neat (liquid or solid) | [1] |
| SMILES | CCO[13CH2]O | [1] |
| InChI Key | HGINADPHJQTSKN-FRSWOAELSA-N | [1] |
Part 2: Synthetic Strategy and Workflow
The most logical and efficient synthesis of mono-ethyl malonate-1,2,3-¹³C₃ begins with a commercially available, fully labeled precursor to ensure the isotopic integrity of the final product. The retrosynthetic analysis points to malonic acid-¹³C₃ as the ideal starting material.[2][7][]
The forward synthesis is designed as a two-stage process:
-
Diesterification: Conversion of malonic acid-¹³C₃ to its corresponding diethyl ester, diethyl malonate-1,2,3-¹³C₃. This step protects both carboxylic acid groups and creates a stable, easily handled intermediate.
-
Selective Mono-saponification: Controlled hydrolysis of one of the two ester groups of diethyl malonate-1,2,3-¹³C₃ to yield the target mono-ester. This is the critical step, relying on precise stoichiometric control to prevent complete hydrolysis to the dicarboxylic acid.
Part 3: Detailed Synthesis Protocol
This protocol is adapted from well-established methods for malonic ester synthesis and hydrolysis, ensuring a high degree of reliability.[9][10][11]
Step 1: Synthesis of Diethyl malonate-1,2,3-¹³C₃
Rationale: This step employs a classic Fischer esterification. Using a large excess of ethanol as both the solvent and reagent, with a strong acid catalyst, drives the reaction equilibrium toward the formation of the diethyl ester. The reaction is typically heated to reflux to ensure a reasonable reaction rate.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid-1,2,3-¹³C₃ (1.0 eq.).[2][7]
-
Add absolute ethanol (20-30 eq.) to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq.).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS until the starting dicarboxylic acid is consumed.
-
After cooling to room temperature, neutralize the catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining residue with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purify the crude product by vacuum distillation to yield pure diethyl malonate-1,2,3-¹³C₃ as a colorless liquid.[3]
Step 2: Selective Saponification to Mono-ethyl malonate-1,2,3-¹³C₃
Rationale: The key to forming the mono-ester is the selective hydrolysis of only one of the two ester functionalities. This is achieved by the slow addition of exactly one equivalent of a strong base (potassium hydroxide) at a controlled temperature.[9][12] The resulting potassium salt of the mono-ethyl malonate is often less soluble in the ethanolic solution than the starting diester, allowing for its isolation by precipitation.[9] Subsequent careful acidification yields the final product.[9]
Methodology:
-
Prepare a solution of potassium hydroxide (KOH) (1.0 eq.) in absolute ethanol in a separate flask. Ensure the KOH is fully dissolved.
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a thermometer, dissolve the diethyl malonate-1,2,3-¹³C₃ (1.0 eq.) from the previous step in absolute ethanol.
-
Cool the diester solution to 0-5°C using an ice bath.
-
Slowly add the ethanolic KOH solution dropwise to the stirred diester solution over a period of approximately 1 hour, ensuring the temperature does not exceed 10°C.[9] A white crystalline precipitate of potassium ethyl malonate-¹³C₃ should form.[9]
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours as it slowly warms to room temperature.[9]
-
Collect the precipitated potassium salt by suction filtration and wash the solid with a small amount of cold ether to remove any unreacted diester.[9]
-
In a separate flask, suspend the isolated potassium salt in water and cool the mixture to 5°C.[9]
-
Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring vigorously, maintaining the temperature below 10°C, until the solution is acidic (pH ~2).[9]
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product, mono-ethyl malonate-1,2,3-¹³C₃.[9]
Part 4: Characterization
To validate the successful synthesis and confirm the identity and purity of the final product, a combination of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the ethyl group (triplet and quartet) and the methylene protons.
-
¹³C NMR: This is crucial for confirming the isotopic labeling. The spectrum will show significantly enhanced signals for the three malonate backbone carbons with characteristic ¹³C-¹³C coupling patterns, confirming the integrity of the labeling.
-
-
Mass Spectrometry (MS): Will show the correct molecular ion peak corresponding to the mass of the labeled compound (135.09 g/mol ), confirming the M+3 mass shift relative to its unlabeled analogue.[2][3] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
Part 5: Applications and Significance
Mono-ethyl malonate-1,2,3-¹³C₃ is a valuable tool for scientific research due to its unique combination of isotopic labeling and chemical functionality.
-
Metabolic Flux Analysis: It can be used as a stable isotope tracer to follow the metabolic fate of the malonate backbone in various biological systems, providing insights into fatty acid synthesis and other metabolic pathways.
-
Pharmacokinetic Studies: Incorporating this labeled moiety into a drug candidate allows for precise tracking and quantification of the drug and its metabolites in ADME (absorption, distribution, metabolism, and excretion) studies.
-
Advanced Organic Synthesis: It serves as a ¹³C₃-labeled building block for the synthesis of more complex molecules, where the isotopic label is desired in the final target for use as an internal standard in quantitative mass spectrometry or for mechanistic studies.[1]
Conclusion
This guide has outlined the structure, properties, and a detailed, field-proven synthetic route for mono-ethyl malonate-1,2,3-¹³C₃. By leveraging the commercially available malonic acid-¹³C₃ and applying a controlled, two-step process of diesterification and selective mono-saponification, researchers can reliably produce this valuable isotopically labeled compound. The provided protocols, rooted in established chemical principles, offer a clear and reproducible path for its synthesis, enabling its application in advanced research and development.
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Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - ResearchGate. [Link]
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1189981-54-1| Chemical Name : Mono-Ethyl Malonate-1,2,3-13C3 | Pharmaffiliates. [Link]
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Malonic ester synthesis - Wikipedia. [Link]
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An In-depth Technical Guide to Mono-ethyl malonate-1,2,3-13C3: A Stable Isotope Tracer for Elucidating Metabolic Dynamics
Abstract
Stable isotope tracing has become an indispensable tool for mapping the intricate networks of cellular metabolism.[1][2] By introducing molecules enriched with heavy isotopes like Carbon-13 (¹³C), researchers can track the transformation of these precursors into downstream metabolites, thereby quantifying metabolic fluxes and elucidating pathway activities.[3] This guide provides a comprehensive technical overview of Mono-ethyl malonate-1,2,3-¹³C₃, a powerful and specific tracer for probing key metabolic pathways. We will delve into the mechanistic rationale for its use, provide detailed experimental workflows from cell culture to data analysis, and offer field-proven insights to ensure robust and reproducible results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope tracing to gain deeper insights into cellular physiology and disease.
The Tracer: Understanding Mono-ethyl malonate-1,2,3-¹³C₃
At its core, Mono-ethyl malonate-1,2,3-¹³C₃ is a specialized form of mono-ethyl malonate where the three carbon atoms of the malonate backbone have been replaced with the heavy isotope, ¹³C. This complete labeling of the core carbon skeleton is the key to its utility as a tracer.
Physicochemical Properties
A clear understanding of the tracer's properties is fundamental to its effective use.
| Property | Value | Source |
| Chemical Name | 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid | [4][5] |
| CAS Number | 1189981-54-1 | [4][5][6] |
| Molecular Formula | C₂¹³C₃H₈O₄ | [5][6] |
| Molecular Weight | ~135.09 g/mol | [4][5][6] |
| Appearance | Pale Brown Liquid / Neat | [4][5] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | Varies by supplier |
The Rationale for a Fully Labeled Malonate Backbone
The decision to use a substrate with contiguous labeling (¹³C-¹³C-¹³C) is a deliberate experimental choice designed to maximize the information obtained. When this molecule enters metabolic pathways, its three-carbon unit can be tracked with high fidelity. This is particularly advantageous over singly labeled tracers, as it simplifies the interpretation of mass spectra and allows for the application of advanced Nuclear Magnetic Resonance (NMR) techniques that rely on ¹³C-¹³C spin couplings.[7][8]
The primary metabolic fate of malonate is its conversion to malonyl-CoA. Malonyl-CoA is a central node in metabolism, most famously serving as the two-carbon donor for the elongation of fatty acid chains in de novo fatty acid synthesis (FAS).[9] Therefore, by introducing Mono-ethyl malonate-1,2,3-¹³C₃, researchers can directly and specifically probe the activity of the FAS pathway.[10]
Core Application: Tracing De Novo Fatty Acid Synthesis
The reprogramming of metabolism is a hallmark of many diseases, including cancer.[2] Altered FAS is a key feature of this reprogramming. Mono-ethyl malonate-1,2,3-¹³C₃ provides a precise tool to investigate these alterations.
Mechanism of Incorporation
Once inside the cell, Mono-ethyl malonate-1,2,3-¹³C₃ is hydrolyzed and then activated to [1,2,3-¹³C₃]-malonyl-CoA. In the FAS pathway, fatty acid synthase (FASN) iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain. Critically, one carbon from each malonyl-CoA is lost as CO₂ during the condensation reaction. This means that for each cycle of elongation, a two-carbon unit ([¹³C₂]) from the tracer is incorporated into the fatty acid chain.
For example, the synthesis of palmitate (C16:0), a 16-carbon saturated fatty acid, begins with one molecule of acetyl-CoA and requires seven molecules of malonyl-CoA. If the cell is supplied with Mono-ethyl malonate-1,2,3-¹³C₃, the newly synthesized palmitate will incorporate seven [¹³C₂] units, resulting in a molecule that is 14 mass units heavier than its unlabeled counterpart.
Diagram: Metabolic Fate of Mono-ethyl malonate-1,2,3-¹³C₃
Caption: Incorporation of ¹³C atoms from the tracer into palmitate via the FAS pathway.
Experimental Design and Workflow
A successful stable isotope tracing experiment requires careful planning and execution. The following workflow represents a self-validating system, where controls and precise methodologies ensure the integrity of the final data.
Diagram: General Experimental Workflow
Caption: A generalized workflow for stable isotope tracing experiments in cell culture.
Protocol: Stable Isotope Labeling in Cell Culture
This protocol is a template for labeling adherent mammalian cells. Optimization is crucial for different cell lines and experimental questions.
Objective: To incorporate Mono-ethyl malonate-1,2,3-¹³C₃ into cellular metabolites to achieve a measurable isotopic enrichment.
Materials:
-
Cultured mammalian cells at ~70-80% confluency.
-
Standard growth medium (e.g., DMEM).
-
Labeling medium: Standard medium prepared without unlabeled malonate, supplemented with Mono-ethyl malonate-1,2,3-¹³C₃ (final concentration typically 50-500 µM, requires optimization).
-
Control medium: Standard medium.
-
Phosphate-buffered saline (PBS), ice-cold.
Methodology:
-
Preparation: The day before the experiment, ensure cells are healthy and in the logarithmic growth phase. This minimizes confounding effects from altered metabolism due to cell stress or contact inhibition.
-
Control Group: For control plates, aspirate the standard medium and wash once with 1 mL of PBS. Add fresh standard (unlabeled) medium. These samples are critical for determining the natural isotopic abundance of target metabolites.
-
Labeling Group: For experimental plates, aspirate the standard medium and wash once with 1 mL of PBS. Add the pre-warmed labeling medium containing Mono-ethyl malonate-1,2,3-¹³C₃.
-
Incubation: Return all plates to the incubator (37°C, 5% CO₂) for the desired labeling period.
-
For steady-state analysis: A longer incubation (e.g., 24-48 hours) is required to ensure the isotopic enrichment in long-chain fatty acids reaches a plateau.
-
For kinetic flux analysis: A time course with multiple short time points (e.g., 0, 5, 15, 30, 60 minutes) is performed to measure the rate of label incorporation.[11]
-
-
Proceed Immediately to Metabolic Quenching: At the end of the incubation period, it is imperative to stop all metabolic activity as quickly as possible to prevent artifactual changes in metabolite levels.
Protocol: Metabolite Quenching and Extraction
Objective: To instantly halt metabolism and efficiently extract polar and nonpolar metabolites for analysis.
Materials:
-
Labeled and control cell plates from the previous step.
-
Liquid nitrogen.
-
Extraction solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.
Methodology:
-
Quenching: Aspirate the medium from the plate. Immediately place the plate on the surface of liquid nitrogen for 10-15 seconds to flash-freeze the cell monolayer. This is the most effective way to halt enzymatic reactions instantly.
-
Extraction: Transfer the frozen plate to dry ice. Add 1 mL of the pre-chilled 80:20 methanol:water solution to the plate.
-
Cell Lysis & Collection: Place the plate on a rocker at 4°C for 15 minutes to allow for complete cell lysis. Afterward, scrape the cells using a cell scraper and collect the entire cell lysate/solvent mixture into a microcentrifuge tube.
-
Clarification: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. This sample is now ready for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). For fatty acid analysis, a subsequent liquid-liquid extraction or solid-phase extraction may be required to isolate the lipid fraction.
Analytical Techniques and Data Interpretation
The choice of analytical platform depends on the specific research question. LC-MS is ideal for quantifying the enrichment of many metabolites simultaneously, while NMR can provide positional information about the ¹³C labels.
Liquid Chromatography-Mass Spectrometry (LC-MS)
High-resolution mass spectrometry is the most common method for analyzing stable isotope tracing experiments.[1][12] It separates metabolites by chromatography and then measures their mass-to-charge ratio (m/z) with high precision.
-
Data Acquisition: The mass spectrometer is set to scan a range of m/z values that includes the unlabeled (M+0) and all potential labeled versions (M+1, M+2, etc.) of the target metabolites.[13]
-
Data Interpretation: The key output is the Mass Isotopologue Distribution (MID) or Mass Distribution Vector (MDV) .[14] This is a vector representing the fractional abundance of each isotopologue of a given metabolite.
-
Example - Palmitate (C16:0):
-
Unlabeled Palmitate (M+0): Synthesized from endogenous, unlabeled precursors.
-
M+2 Palmitate: One ¹³C₂ unit from the tracer has been incorporated.
-
M+4 Palmitate: Two ¹³C₂ units have been incorporated.
-
...
-
M+14 Palmitate: Seven ¹³C₂ units have been incorporated, representing full synthesis from the labeled malonyl-CoA pool.
-
The fractional enrichment is calculated after correcting for the natural abundance of ¹³C and other heavy isotopes found in the unlabeled control samples.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than MS, NMR spectroscopy offers unique advantages. The ¹³C nucleus is NMR-active, and its signal is directly proportional to its abundance.[15]
-
Signal Enhancement: Using a ¹³C-labeled tracer dramatically enhances the signal-to-noise ratio, overcoming the low natural abundance (1.1%) of ¹³C.[7][15]
-
Chemical Shift: The position of the signal (chemical shift) provides information about the chemical environment of each carbon atom, confirming its position in the molecule.[16]
-
¹³C-¹³C Coupling: The presence of adjacent ¹³C atoms (as in the [¹³C₂] units incorporated from our tracer) leads to splitting of NMR signals, known as homonuclear coupling.[7][8] Observing these couplings provides unambiguous proof of a newly formed carbon-carbon bond derived from the tracer, a level of detail not easily obtained by MS.
Trustworthiness and Quality Control
For the results of a tracing study to be trustworthy, every step must be validated.
-
Tracer Purity: Always verify the chemical and isotopic purity of the Mono-ethyl malonate-1,2,3-¹³C₃ stock. Impurities can introduce confounding variables.[17]
-
Biological Controls: Run parallel experiments with unlabeled medium to establish the baseline MID for every metabolite of interest.
-
Cell Viability: Ensure that the tracer is not toxic to the cells at the concentration used. Perform a dose-response curve and assess cell health.
-
Metabolic Steady State: For steady-state experiments, confirm that isotopic enrichment has reached a plateau by performing a preliminary time-course experiment.
Conclusion
Mono-ethyl malonate-1,2,3-¹³C₃ is a highly effective stable isotope tracer for the targeted investigation of metabolic pathways dependent on the malonyl-CoA pool, particularly de novo fatty acid synthesis. Its fully labeled backbone provides rich data for both mass spectrometry and NMR analysis. By following a robust and well-controlled experimental workflow, from tracer introduction to data interpretation, researchers can gain authoritative insights into the metabolic reprogramming that underlies health and disease, paving the way for novel diagnostic and therapeutic strategies.
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The Versatility of Mono-ethyl malonate-1,2,3-¹³C₃: A Technical Guide for Researchers
An In-depth Exploration of a Powerful Tool in Metabolic Research and Drug Development
In the intricate landscape of metabolic research and pharmaceutical development, the ability to trace the fate of molecules within biological systems is paramount. Isotopically labeled compounds serve as indispensable tools in this endeavor, and among them, Mono-ethyl malonate-1,2,3-¹³C₃ has emerged as a versatile and powerful probe. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this stable isotope-labeled compound, its synonyms, properties, and its critical applications in elucidating metabolic pathways and understanding drug disposition.
I. Nomenclature and Identification: Establishing a Common Language
Clarity in scientific communication begins with precise terminology. Mono-ethyl malonate-1,2,3-¹³C₃ is known by several synonyms, and a comprehensive understanding of these is crucial for literature searches and chemical procurement.
Table 1: Synonyms and Identifiers for Mono-ethyl malonate-1,2,3-¹³C₃
| Name | Identifier |
| Systematic Name | 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid |
| Common Synonyms | Propanedioic Acid Monoethyl Ester-¹³C₃ |
| (Ethoxycarbonyl)acetic Acid-¹³C₃ | |
| 3-Ethoxy-3-oxopropanoic Acid-¹³C₃ | |
| CAS Number | 1189981-54-1[1] |
It is important to distinguish this isotopically labeled compound from its unlabeled counterpart, mono-ethyl malonate (CAS Number: 1071-46-1), which is also referred to by various names such as ethyl hydrogen malonate and (ethoxycarbonyl)acetic acid. The "-1,2,3-¹³C₃" designation is critical as it signifies that all three carbon atoms of the malonate backbone have been replaced with the stable isotope carbon-13.
II. Physicochemical Properties and Synthesis
Mono-ethyl malonate-1,2,3-¹³C₃ is a derivative of malonic acid, a fundamental building block in organic synthesis. Its key physicochemical properties are summarized below.
Table 2: Physicochemical Properties of Mono-ethyl malonate-1,2,3-¹³C₃
| Property | Value |
| Molecular Formula | C₂¹³C₃H₈O₄[2] |
| Molecular Weight | 135.09 g/mol [1] |
| Appearance | Typically a neat liquid or solid |
| Solubility | Soluble in many organic solvents |
The synthesis of Mono-ethyl malonate-1,2,3-¹³C₃, while not detailed in readily available public literature, can be conceptually understood through established organic chemistry principles. A plausible synthetic route would involve the use of a ¹³C-labeled precursor, such as malonic acid-1,2,3-¹³C₃. This labeled malonic acid can be prepared from ¹³C-labeled starting materials like ¹³CO₂. The subsequent mono-esterification of the labeled malonic acid with ethanol would yield the desired product. The selective saponification of diethyl malonate with potassium hydroxide is a known method for producing the unlabeled monoethyl ester and could be adapted for a labeled synthesis.
III. The Significance of ¹³C Labeling in Scientific Research
The true value of Mono-ethyl malonate-1,2,3-¹³C₃ lies in its isotopic enrichment. The replacement of ¹²C with ¹³C allows researchers to track the journey of the malonate backbone through complex biological and chemical systems using analytical techniques that are sensitive to mass differences, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Stable isotopes like ¹³C are non-radioactive, making them safe for use in a wide range of experimental settings, including in vivo studies. The ¹³C label provides a distinct mass shift that allows for the unambiguous detection and quantification of the labeled molecule and its metabolic products against a background of endogenous, unlabeled compounds.[3][4]
IV. Applications in Metabolic Research and Drug Development
The ability to trace carbon atoms makes Mono-ethyl malonate-1,2,3-¹³C₃ a powerful tool for a variety of applications, from fundamental metabolic studies to preclinical drug development.
A. Metabolic Pathway Elucidation and Flux Analysis
One of the primary applications of ¹³C-labeled compounds is in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[5][6] When cells or organisms are supplied with a ¹³C-labeled substrate like Mono-ethyl malonate-1,2,3-¹³C₃, the ¹³C atoms are incorporated into downstream metabolites. By analyzing the distribution of these isotopes in various metabolic intermediates, researchers can map out active metabolic pathways and determine the relative contributions of different pathways to the production of key metabolites.[7]
For instance, as a dicarboxylic acid monoester, mono-ethyl malonate can potentially enter central carbon metabolism. The labeled carbon backbone can be traced through pathways like the tricarboxylic acid (TCA) cycle, providing insights into cellular energy metabolism and biosynthesis.
Caption: A generalized workflow for a stable isotope tracing experiment in cell culture.
B. Step-by-Step Methodology
1. Cell Culture and Media Preparation:
-
Culture cells of interest to the desired confluency under standard conditions.
-
Prepare a custom culture medium that is deficient in the unlabeled counterpart of the tracer (in this case, malonic acid or a related precursor if it's present in the standard medium).
-
Supplement the deficient medium with a known concentration of Mono-ethyl malonate-1,2,3-¹³C₃. The concentration will depend on the specific experimental goals and the metabolic characteristics of the cells.
2. Isotope Labeling:
-
Remove the standard culture medium from the cells and wash them with phosphate-buffered saline (PBS) to remove any residual unlabeled metabolites.
-
Add the ¹³C-labeled medium to the cells and incubate for a predetermined period. A time-course experiment with multiple time points is often recommended to capture the dynamics of isotope incorporation.
3. Metabolite Extraction:
-
At each time point, rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and adding a cold solvent, such as 80% methanol, to the cells.
-
Scrape the cells in the cold solvent and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
4. Analytical Detection and Quantification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing ¹³C-labeled metabolites. [8][9] * Reconstitute the dried metabolite extract in a suitable solvent.
-
Separate the metabolites using liquid chromatography.
-
Detect and quantify the mass isotopologues of the metabolites of interest using a high-resolution mass spectrometer. The mass shift of +3 (for the intact malonate backbone) and other mass shifts in downstream metabolites will indicate the incorporation of the ¹³C label.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for analyzing ¹³C-labeled compounds. [10][11] * ¹³C NMR can directly detect the labeled carbon atoms, providing information about their chemical environment and connectivity.
-
Advanced NMR techniques can be used to determine the positional isotopomers, which can provide more detailed insights into metabolic pathways.
-
5. Data Analysis and Interpretation:
-
The raw data from the MS or NMR analysis needs to be processed to determine the isotopic enrichment and the distribution of mass isotopologues for each metabolite of interest.
-
Specialized software is often used for this analysis.
-
The results are then used to calculate metabolic fluxes or to map the flow of the ¹³C label through the metabolic network.
VI. Conclusion
Mono-ethyl malonate-1,2,3-¹³C₃ is more than just a chemical reagent; it is a sophisticated tool that empowers researchers to unravel the complexities of cellular metabolism and drug action. Its stable isotope label provides a safe and precise means of tracing the fate of a key chemical moiety within biological systems. By understanding its properties and employing robust experimental protocols, scientists in both academic and industrial settings can leverage this compound to accelerate discovery and innovation in the life sciences.
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Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]
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High-resolution 13C metabolic flux analysis. Springer Nature Experiments. [Link]
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Stable Isotope Tracing Experiments Using LC-MS. Springer Nature. [Link]
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Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]
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Labelling analysis for ¹³C MFA using NMR spectroscopy. PubMed. [Link]
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Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. [Link]
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NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. [Link]
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Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]
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(13)C-based metabolic flux analysis. PubMed. [Link]
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An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]
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An In-Depth Technical Guide to Mono-ethyl malonate-1,2,3-¹³C₃: Properties, Synthesis, and Applications
Executive Summary: Mono-ethyl malonate-1,2,3-¹³C₃ is a stable isotope-labeled derivative of mono-ethyl malonate, a key molecule in both organic synthesis and biochemistry. By replacing the three core carbon atoms with their heavy isotope, carbon-13, this compound becomes a powerful tracer for elucidating metabolic pathways, particularly in the fields of drug development and metabolic research. Its structure allows for the precise tracking of the malonate backbone as it is incorporated into various biomolecules. This guide provides a comprehensive overview of its fundamental properties, analytical validation, and core applications, offering researchers and scientists a technical resource for leveraging this tool in their work.
Introduction to Stable Isotope Labeling and Malonate Metabolism
The Role of ¹³C in Metabolic Research
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes like carbon-13 (¹³C) are non-radioactive, making them safe for a wide range of in vivo and in vitro applications.[1] In these experiments, a substrate molecule is synthesized with one or more ¹²C atoms replaced by ¹³C atoms. When introduced to cells or organisms, this "labeled" substrate is processed through normal metabolic pathways.[1][2] Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the labeled and unlabeled metabolites based on their mass difference, allowing for the precise mapping of metabolic fluxes and pathway activities.[3][4]
Significance of Malonate in Biochemistry
Malonate is a three-carbon dicarboxylic acid that plays several critical roles in biology.[5] It is widely known as a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[5] Beyond this inhibitory role, its activated form, malonyl-CoA, is the fundamental building block for fatty acid synthesis. Derivatives of malonate are crucial in the pharmaceutical synthesis of various drugs, including anticonvulsants and anti-inflammatory agents.[5] Given its central role, tracing the flow of the malonate carbon backbone is essential for understanding energy metabolism, lipid biosynthesis, and the mechanism of action of drugs that target these pathways.
Rationale for Using Mono-ethyl malonate-1,2,3-¹³C₃
The specific design of Mono-ethyl malonate-1,2,3-¹³C₃ offers distinct advantages as a metabolic tracer:
-
Complete Backbone Labeling : With all three carbons of the malonate core labeled with ¹³C, the entire backbone can be tracked as a single unit. This prevents ambiguity that could arise if only one or two carbons were labeled, as metabolic processes could cleave the molecule.
-
Enhanced Cell Permeability : The mono-ester form (mono-ethyl) is generally more lipophilic than the free dicarboxylic acid (malonic acid). This property can enhance its ability to cross cell membranes and enter the intracellular environment where metabolic processes occur.
-
Targeted Tracing : Once inside the cell, cellular esterases can cleave the ethyl group, releasing the labeled malonic acid (malonate-¹³C₃), which can then be activated to malonyl-CoA-¹³C₃ and participate in downstream metabolic pathways.
Physicochemical Properties
The fundamental characteristics of Mono-ethyl malonate-1,2,3-¹³C₃ are critical for its accurate use in experimental settings. These properties are summarized below.
Chemical Structure and Formula
-
Chemical Name : 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid[6]
-
Molecular Formula : C₂¹³C₃H₈O₄[7]
-
Structure : The molecule consists of a malonic acid backbone where all three carbon atoms are the ¹³C isotope. One of the carboxylic acid groups is esterified with an ethyl group.
Molecular Weight
The molecular weight of the isotopically labeled compound is a key parameter for mass spectrometry analysis.
For comparison, the unlabeled version, mono-ethyl malonate, has a molecular weight of approximately 132.11 g/mol .[9] This mass shift of +3 Da is the signature used to detect its incorporation into downstream metabolites.
Data Summary Table
| Property | Value | Source(s) |
| IUPAC Name | 3-ethoxy-3-oxo(1,2,3-¹³C₃)propanoic acid | [6] |
| CAS Number | 1189981-54-1 | [6][7] |
| Molecular Formula | C₂¹³C₃H₈O₄ | [7] |
| Molecular Weight | 135.09 g/mol | [6][7][8] |
| Canonical SMILES | CCO[13CH2]O | [6] |
| InChI Key | HGINADPHJQTSKN-FRSWOAELSA-N | [6] |
| Typical Form | Neat / Liquid | [6] |
Quality Control and Analytical Validation
Ensuring the identity and isotopic purity of the tracer is paramount for the integrity of any metabolic study. A robust quality control (QC) workflow is essential before experimental use.
Workflow for Analytical Validation
The following diagram outlines a typical workflow for the validation of Mono-ethyl malonate-1,2,3-¹³C₃ upon receipt.
Caption: Workflow for the analytical validation of Mono-ethyl malonate-1,2,3-¹³C₃.
Protocol: Verifying Isotopic Enrichment via Mass Spectrometry
This protocol describes a self-validating method to confirm the molecular weight and isotopic purity of the compound.
Objective: To verify the exact mass and confirm >98% ¹³C enrichment.
Materials:
-
Mono-ethyl malonate-1,2,3-¹³C₃
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Calibrated High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water. This concentration is a starting point and should be optimized for the specific instrument being used.
-
Instrument Setup:
-
Set up the mass spectrometer for direct infusion analysis in negative ion mode. The carboxylic acid group is readily deprotonated.
-
Set the mass range to scan from m/z 50 to 250.
-
Ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.
-
-
Data Acquisition: Infuse the sample and acquire data for approximately 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.
-
Data Analysis (Self-Validation):
-
Primary Check (Identity): Locate the peak for the deprotonated molecule [M-H]⁻. The theoretical exact mass is ~134.0445 Da. The measured mass must be within 5 ppm of this value.
-
Secondary Check (Purity): Examine the isotopic cluster. The primary peak should be the monoisotopic peak (A). The signal for the naturally occurring ¹³C isotope in the ethyl group (A+1) should be present at the expected low abundance (~2.2%).
-
Tertiary Check (Enrichment): Critically, there should be a negligible signal at m/z ~131.03, which would correspond to the unlabeled [M-H]⁻. The absence of this peak confirms high isotopic enrichment.
-
Core Applications in Research and Drug Development
The primary utility of this tracer is in metabolic flux analysis (MFA) to quantitatively track carbon transitions through central metabolic networks.
Tracing Fatty Acid Synthesis
Malonyl-CoA is the direct precursor for fatty acid chain elongation. By introducing Mono-ethyl malonate-¹³C₃ to a cell culture, researchers can trace the incorporation of the ¹³C₃-backbone into newly synthesized fatty acids.
Caption: Entry of the ¹³C₃-malonate tracer into the fatty acid synthesis pathway.
By measuring the mass isotopologue distribution (MID) of a fatty acid like palmitate (C16:0), one can determine the extent to which it was synthesized de novo during the labeling period. For example, each incorporation of malonyl-CoA-¹³C₃ adds two labeled carbons to the growing acyl chain, resulting in a distinct pattern of labeled fatty acids (M+2, M+4, M+6, etc.) detectable by GC-MS or LC-MS.
Experimental Protocol: Cell Culture Labeling
Objective: To label cultured mammalian cells to study de novo fatty acid synthesis.
Materials:
-
Cultured cells (e.g., HepG2, A549) at ~70-80% confluency.
-
Standard cell culture medium (e.g., DMEM).
-
Fetal Bovine Serum (FBS).
-
Mono-ethyl malonate-1,2,3-¹³C₃ stock solution (e.g., 100 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
Methodology:
-
Prepare Labeling Medium: Prepare fresh culture medium. Just before use, spike the medium with the Mono-ethyl malonate-1,2,3-¹³C₃ stock solution to a final concentration of 100 µM to 1 mM (this must be optimized for cell type and experimental goals).
-
Cell Seeding: Grow cells to the desired confluency in standard medium.
-
Initiate Labeling:
-
Aspirate the standard medium from the cell culture plates.
-
Gently wash the cells once with sterile PBS to remove residual unlabeled metabolites.
-
Aspirate the PBS and immediately add the pre-warmed labeling medium.
-
-
Incubation: Return the cells to the incubator for a defined period (e.g., 4, 8, or 24 hours). The time course is critical for capturing different metabolic dynamics.
-
Harvesting:
-
Place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to halt metabolic activity.
-
Add an appropriate extraction solvent (e.g., 80:20 Methanol:Water) to quench metabolism and extract metabolites.
-
Scrape the cells, collect the extract, and process for subsequent LC-MS analysis of fatty acids and other metabolites.
-
Conclusion
Mono-ethyl malonate-1,2,3-¹³C₃ is a meticulously designed chemical tool for advanced metabolic research. Its complete isotopic labeling of the malonate backbone provides an unambiguous method for tracing its incorporation into critical biomolecules like fatty acids. Understanding its physicochemical properties and adhering to stringent analytical validation protocols are essential for generating reliable and reproducible data. The methodologies and applications outlined in this guide serve as a foundational resource for researchers aiming to dissect complex metabolic networks and accelerate discoveries in drug development and cellular physiology.
References
-
Pharmaffiliates. Mono-Ethyl Malonate-1,2,3-13C3 | CAS 1189981-54-1. [Link]
-
Chemical-Suppliers.com. Mono-Ethyl Malonate-1,2,3 13C3 | CAS 1189981-54-1. [Link]
-
ChemBK. mono-Ethyl malonate. [Link]
-
PubChem. Monoethyl malonate. [Link]
-
Young, J.D. Application of isotope labeling experiments and (13)C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology. [Link]
-
Kim, Y.S. Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application. Journal of Biochemistry and Molecular Biology. [Link]
-
bioRxiv. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]
-
Motori, E., & Atanassov, I. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology. [Link]
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Grankvist, K., et al. Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology. [Link]
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- 3. Application of isotope labeling experiments and (13)C flux analysis to enable rational pathway engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Monoethyl malonate | C5H8O4 | CID 70615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Proteomics Using Mono-ethyl malonate-1,2,3-¹³C₃ for Metabolic Labeling
Abstract
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling accurate comparison of protein abundance across different cellular states.[1] While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are robust, they primarily track protein synthesis from exogenous amino acids.[2][3] This application note introduces a novel metabolic labeling strategy using Mono-ethyl malonate-1,2,3-¹³C₃ , a carbon-fully labeled precursor that provides a unique window into cellular metabolism and its influence on the proteome. By tracing the incorporation of ¹³C atoms from a central metabolic intermediate, researchers can quantify protein dynamics while simultaneously probing the activity of key biosynthetic pathways, such as fatty acid synthesis and the TCA cycle. We provide a detailed theoretical framework, step-by-step protocols for cell labeling and sample preparation, and a comprehensive guide to data analysis and troubleshooting.
Introduction
The Role of Stable Isotopes in Quantitative Proteomics
Quantitative mass spectrometry-based proteomics aims to measure the relative or absolute amounts of proteins in a sample.[1] Introducing stable, non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N) into proteins serves as a powerful method for accurate quantification.[4] This is achieved by creating "heavy" and "light" versions of proteins or peptides that are chemically identical but distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[5] The two main strategies are:
-
Chemical Labeling: Isotopes are introduced in vitro after protein extraction and digestion (e.g., iTRAQ, TMT, ICAT).[6][7]
-
Metabolic Labeling: Isotopes are incorporated in vivo during cell growth and protein synthesis.[8][9]
Metabolic labeling is often preferred as it allows for samples to be combined at the earliest possible stage (i.e., at the cell level), minimizing experimental variability introduced during sample processing.[2][10][11] The gold standard, SILAC, involves replacing standard "light" amino acids in cell culture media with "heavy" isotopically labeled counterparts (e.g., ¹³C₆-Lysine).[2][12]
Introducing Mono-ethyl malonate-1,2,3-¹³C₃: A Novel Metabolic Labeling Precursor
While powerful, traditional labeling methods do not always capture the full picture of cellular physiology. The use of central carbon metabolites, like ¹³C-glucose, allows researchers to trace how nutrients are utilized to build macromolecules.[9][13] We propose the use of Mono-ethyl malonate-1,2,3-¹³C₃ as a specialized tool for probing the proteome through the lens of cellular metabolism.
Malonate is a key intermediate in cellular metabolism. Once inside the cell and after hydrolysis of its ethyl ester, it is converted to malonyl-CoA. Malonyl-CoA is a critical building block for de novo fatty acid synthesis and can also be decarboxylated to form acetyl-CoA, the central hub of carbon metabolism that feeds the TCA cycle. By using a fully ¹³C-labeled malonate precursor, the heavy isotope label is distributed throughout these interconnected pathways, ultimately being incorporated into the carbon backbone of newly synthesized non-essential amino acids and, consequently, into proteins.
| Compound Properties | |
| Name | Mono-ethyl malonate-1,2,3-¹³C₃ |
| CAS Number | 1189981-54-1[14][15] |
| Molecular Formula | C₂¹³C₃H₈O₄[15] |
| Molecular Weight | 135.09 g/mol [14][15] |
| Structure | Ethyl ester of ¹³C-labeled malonic acid |
Principle of Metabolic Incorporation
The utility of Mono-ethyl malonate-1,2,3-¹³C₃ stems from its entry into central carbon metabolism. The process begins with cellular uptake and enzymatic hydrolysis of the ethyl ester to yield ¹³C₃-malonate. This molecule is then converted to ¹³C₃-malonyl-CoA. From this branch point, the ¹³C label can be traced through two major routes:
-
Fatty Acid Synthesis: ¹³C₃-malonyl-CoA serves as the primary two-carbon donor for elongation of fatty acid chains.
-
TCA Cycle & Amino Acid Synthesis: ¹³C₃-malonyl-CoA can be decarboxylated by malonyl-CoA decarboxylase to form ¹³C₂-acetyl-CoA. This labeled acetyl-CoA enters the TCA cycle, leading to the labeling of various cycle intermediates that serve as precursors for the synthesis of several non-essential amino acids (e.g., glutamate, aspartate, alanine). These labeled amino acids are then incorporated into proteins during translation.
Caption: Metabolic fate of Mono-ethyl malonate-1,2,3-¹³C₃.
Key Applications
-
Differential Proteome Analysis: Compare protein expression levels between different conditions (e.g., drug treatment vs. control). The ratio of "heavy" to "light" peptide peak intensities provides accurate relative quantification.
-
Probing Metabolic Flux: The degree of ¹³C enrichment in different amino acids can provide insights into the relative activity of biosynthetic pathways downstream of acetyl-CoA.[13] This allows for the simultaneous measurement of proteomic changes and metabolic reprogramming.
-
Studying Protein Turnover: By performing pulse-chase experiments, where the ¹³C₃-malonate label is introduced and then replaced with unlabeled substrate, the synthesis and degradation rates of proteins can be determined.[16]
-
Investigating Protein Acylation: As a source of labeled acetyl-CoA and malonyl-CoA, this method can be adapted to study post-translational modifications like acetylation and malonylation, providing insights into the crosstalk between metabolism and protein function.
Experimental Design and Protocols
Materials and Reagents
-
Mono-ethyl malonate-1,2,3-¹³C₃ (e.g., Santa Cruz Biotechnology, Cat# sc-224603[14])
-
Cell Culture Medium (deficient in the nutrient being replaced, if necessary)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cell Scrapers
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 StageTips or equivalent for peptide cleanup
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells
Causality: This protocol is designed for adherent cells, but can be adapted for suspension cultures. The key to successful metabolic labeling is to achieve high incorporation of the isotope into the proteome without causing cytotoxicity. A time course and dose-response experiment is crucial to optimize labeling for a specific cell line. We aim for >95% incorporation, which typically requires at least 5-6 cell doublings.[3]
-
Cell Line Preparation: Culture cells in standard complete medium until they reach ~70% confluency. This ensures cells are in a healthy, logarithmic growth phase.
-
Adaptation Medium (Optional but Recommended): For sensitive cell lines, gradually adapt cells to the labeling medium by mixing it with standard medium in increasing proportions (e.g., 25%, 50%, 75%, 100%) over several passages.
-
Prepare Labeling Medium: Supplement basal medium (e.g., DMEM) with dFBS, antibiotics, and the desired concentration of Mono-ethyl malonate-1,2,3-¹³C₃. A starting concentration range of 10-100 µM is recommended for optimization. The "light" control culture should be grown in parallel with an equimolar amount of unlabeled mono-ethyl malonate.
-
Labeling: Aspirate the standard medium from the cells, wash once with PBS, and add the prepared "heavy" (or "light") labeling medium.
-
Incubation: Culture the cells for a sufficient duration to ensure near-complete label incorporation (typically 5-7 cell doublings). Monitor cell health and morphology regularly.
-
Harvesting: Once labeling is complete and cells have undergone the desired experimental treatment, aspirate the medium, wash cells twice with ice-cold PBS, and scrape them into a clean tube. Centrifuge to pellet the cells and proceed immediately to protein extraction or flash-freeze the pellet for storage at -80°C.
Protocol 2: Protein Extraction and Digestion
Causality: At this stage, the "heavy" and "light" cell populations are combined in a 1:1 ratio based on cell count or total protein amount. This crucial step ensures that any subsequent sample handling affects both proteomes equally, preserving the accuracy of the final quantification.
-
Cell Lysis: Resuspend the combined cell pellet in ice-cold lysis buffer. The choice of buffer depends on the desired protein fraction (e.g., whole-cell, cytoplasmic, nuclear).
-
Sonication & Clarification: Sonicate the lysate on ice to shear DNA and ensure complete lysis. Centrifuge at high speed (e.g., 14,000 x g for 20 min at 4°C) to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Reduction and Alkylation: Take a defined amount of protein (e.g., 100 µg). Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds. Cool to room temperature and add IAA to a final concentration of 50 mM. Incubate for 45 minutes in the dark to alkylate cysteine residues, preventing disulfide bonds from reforming.
-
Trypsin Digestion: Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1% to stop the trypsin activity. Desalt and concentrate the peptides using a C18 StageTip or similar solid-phase extraction method. Elute, dry the peptides in a vacuum centrifuge, and store at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Causality: High-resolution mass spectrometry is essential to accurately measure the mass difference between the light and labeled peptide pairs and to resolve the complex isotopic envelopes that result from metabolic labeling.[17][18]
-
Instrumentation: Use a high-resolution Orbitrap or FT-ICR mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Sample Loading: Reconstitute the dried peptide sample in a suitable buffer (e.g., 0.1% FA in water).
-
Chromatography: Separate peptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration over 90-120 minutes.
-
MS Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scans at high resolution (e.g., 120,000) to detect peptide precursor ions.
-
MS2 Scan: Select the top N most intense precursor ions for fragmentation (HCD or CID) and acquire fragment ion spectra in the Orbitrap or ion trap for peptide identification.
-
Data Analysis Workflow
Data analysis for this labeling strategy requires configuring the search software to recognize the variable mass shifts introduced by ¹³C incorporation.
Setting up the Search Parameters
Software like MaxQuant is well-suited for this type of analysis. The key is to define the ¹³C label in the software based on the number of carbons expected to be labeled in each non-essential amino acid synthesized from ¹³C₂-acetyl-CoA.
| Parameter | Setting | Rationale |
| Software | MaxQuant | Excellent for MS1-based quantification and handling complex labeling schemes. |
| Enzyme | Trypsin/P | Standard protease with high specificity. |
| Variable Modifications | Oxidation (M), Acetyl (Protein N-term) | Common biological and artifactual modifications. |
| Fixed Modifications | Carbamidomethyl (C) | From the alkylation step with IAA. |
| Type of Labeling | MS1-based; define ¹³C labels | Set up a custom labeling definition. For example, Alanine (+3), Aspartate (+4), Glutamate (+5) etc., based on their synthesis from ¹³C₂-acetyl-CoA. |
| Database | A relevant protein database (e.g., UniProt Human) | To match fragmentation spectra to peptide sequences. |
| Quantification | Based on "Heavy/Light" peptide ratios | The core of the quantitative measurement. |
Data Interpretation Workflow
Caption: Bioinformatic workflow for analyzing ¹³C-malonate labeled samples.
Expected Results and Troubleshooting
Assessing Labeling Efficiency
After the initial search, it is critical to verify the labeling efficiency. In MaxQuant, this can be assessed by checking the distribution of unlabeled ("light") contaminants in the "heavy" labeled sample. An ideal experiment will show >95% incorporation.
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (<90%) | Insufficient labeling time (fewer than 5 doublings).[19] | Increase the duration of cell culture in the labeling medium. |
| Presence of unlabeled amino acids in the medium or serum. | Use dialyzed FBS and high-purity basal medium. | |
| Cell line synthesizes malonate endogenously. | This method may be unsuitable for such cell lines; verify metabolic pathways. | |
| High Cell Toxicity/Slow Growth | High concentration of mono-ethyl malonate. | Perform a dose-response curve to find the optimal, non-toxic concentration. |
| Contaminants in the labeling reagent. | Use a high-purity source for the labeled compound. | |
| Complex MS1 Spectra | Incomplete labeling leading to wide isotopic envelopes. | Optimize labeling time and conditions as described above. |
| Overlapping isotopic envelopes from co-eluting peptides. | Ensure high-resolution MS1 scans are used (>60,000).[18] | |
| Poor Quantification Accuracy | Unequal mixing of "heavy" and "light" samples. | Quantify protein from each sample accurately before mixing. Use a spike-in standard if necessary. |
| Errors in defining the variable ¹³C modifications in the search software. | Double-check the biosynthetic pathways for each amino acid to ensure the correct number of labeled carbons is specified.[20] |
Conclusion
Metabolic labeling with Mono-ethyl malonate-1,2,3-¹³C₃ offers a unique and powerful strategy for quantitative proteomics. It extends beyond simple protein quantification, providing a functional readout of central carbon metabolism and its connection to the proteome. By enabling the tracing of carbon atoms from a key metabolic precursor into newly synthesized proteins, this approach empowers researchers to uncover deeper biological insights into the interplay between cellular metabolism and protein dynamics in health and disease.
References
-
Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]
-
SILAC and Alternatives in Studying Cellular Proteomes of Plants. JOVE. [Link]
-
Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Clinical Proteomics - PMC - NIH. [Link]
-
Protein turnover demonstrated in mass spectra for a peptide from [13C]. ResearchGate. [Link]
-
Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. PubMed. [Link]
-
Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics - Oxford Academic. [Link]
-
Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research - ACS Publications. [Link]
-
Chemical isotope labeling for quantitative proteomics. Mass Spectrometry Reviews - PMC - NIH. [Link]
-
Stable Isotope Labeling Strategies. University of Washington Proteomics Resource. [Link]
-
Quantitative Proteomics by Metabolic Labeling of Model Organisms. Molecular & Cellular Proteomics - PMC - NIH. [Link]
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Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]
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Derivatization for proteomics. Centre for Proteome Research. [Link]
-
Troubleshooting for Possible Issues. ResearchGate. [Link]
-
Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites - PubMed Central. [Link]
-
Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Analytica Chimica Acta - PubMed. [Link]
-
Adding 13 C-glucose to nutrient-rich media increases intact protein... ResearchGate. [Link]
-
Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
-
Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Genomics, Proteomics & Bioinformatics - Oxford Academic. [Link]
-
Stable isotopic labeling in proteomics. Proteomics - Wiley Online Library. [Link]
-
Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology - PMC - PubMed Central - NIH. [Link]
-
How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? ResearchGate. [Link]
-
Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments - PMC - PubMed Central. [Link]
-
(PDF) Metabolic Labeling of Proteins for Proteomics. ResearchGate. [Link]
-
Stable isotope labelling for identification. Proteomics - Centre for Proteome Research. [Link]
-
1189981-54-1 | Chemical Name : Mono-Ethyl Malonate-1,2,3-13C3. Pharmaffiliates. [Link]
-
18O stable isotope labeling in MS-based proteomics. Briefings in functional genomics & proteomics - PubMed. [Link]
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Application Note: Quantitative Analysis of Dicarboxylic Acids in Biological Matrices using Mono-ethyl malonate-1,2,3-¹³C₃ as an Internal Standard by LC-MS/MS
Authored by: A Senior Application Scientist
Introduction
In the field of metabolomics, the precise and accurate quantification of endogenous metabolites is paramount for understanding complex biological processes, identifying biomarkers of disease, and evaluating the efficacy of therapeutic interventions. Dicarboxylic acids are a class of metabolites that play crucial roles in various metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism.[1][2] Altered levels of dicarboxylic acids have been implicated in a range of inherited metabolic disorders and other pathological states.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for targeted metabolomics due to its high sensitivity, selectivity, and throughput.[5][6] However, the accuracy of LC-MS/MS quantification can be affected by various factors, including matrix effects, ion suppression, and variations in sample preparation and instrument response. To mitigate these challenges, the use of stable isotope-labeled internal standards is a widely accepted and robust strategy.[7][8]
This application note presents a detailed protocol for the sensitive and accurate quantification of dicarboxylic acids in biological matrices, such as plasma and urine, using Mono-ethyl malonate-1,2,3-¹³C₃ as an internal standard. Mono-ethyl malonate is structurally similar to several endogenous dicarboxylic acids, making its ¹³C-labeled counterpart an ideal internal standard to compensate for analytical variability. The protocol employs a derivatization step with 3-nitrophenylhydrazine (3-NPH) to enhance the chromatographic retention and ionization efficiency of the target analytes.[9][10]
Principle of the Method: Stable Isotope Dilution
The methodology is based on the principle of stable isotope dilution, where a known concentration of a stable isotope-labeled analogue of the analyte of interest is spiked into the sample prior to any sample processing steps. In this protocol, Mono-ethyl malonate-1,2,3-¹³C₃ serves as the internal standard. This labeled compound is chemically identical to its unlabeled counterpart but has a different mass due to the incorporation of three ¹³C atoms.
During sample preparation and LC-MS/MS analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the peak areas of the endogenous analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in extraction efficiency or instrument response.
Figure 1: Workflow for stable isotope dilution using Mono-ethyl malonate-1,2,3-¹³C₃.
Materials and Reagents
-
Mono-ethyl malonate-1,2,3-¹³C₃ (CAS: 1189981-54-1)[11][12][13]
-
Mono-ethyl malonate (unlabeled standard) (CAS: 1071-46-1)[14]
-
Other dicarboxylic acid standards (e.g., malonic acid, methylmalonic acid, ethylmalonic acid)
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma/urine (for matrix-matched calibrators and QCs)
-
Microcentrifuge tubes (1.5 mL)
-
LC vials
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of Mono-ethyl malonate-1,2,3-¹³C₃ in methanol.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with 50% acetonitrile in water to a final concentration of 10 µg/mL.
-
Unlabeled Standard Stock Solution (Standard Stock): Prepare 1 mg/mL stock solutions of unlabeled mono-ethyl malonate and other target dicarboxylic acids in methanol.
-
Calibration Curve Working Solutions (Calibrators): Serially dilute the Standard Stock solutions in a pooled biological matrix (e.g., charcoal-stripped plasma or saline for urine) to prepare a series of calibrators with concentrations ranging from the low ng/mL to the high µg/mL level.
Protocol 2: Sample Preparation and Derivatization
-
Sample Collection: Collect 50 µL of plasma or urine into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the IS Working Solution to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 3-NPH·HCl and 15 mg/mL EDC in 50% acetonitrile with 2% pyridine.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
-
Final Preparation: After incubation, cool the samples to room temperature. Add 50 µL of 0.1% formic acid in water. Vortex and transfer to LC vials for analysis.
LC-MS/MS Method
The following are proposed starting conditions and can be further optimized for specific instruments and applications.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (UHPLC/HPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-9.1 min: 95-5% B; 9.1-12 min: 5% B |
Table 1: Proposed Liquid Chromatography Conditions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mono-ethyl malonate-3-NPH | Calculated based on derivatization | To be determined experimentally | To be optimized |
| Mono-ethyl malonate-¹³C₃-3-NPH | Calculated based on derivatization | To be determined experimentally | To be optimized |
| Malonic acid-bis-3-NPH | Calculated based on derivatization | To be determined experimentally | To be optimized |
| Ethylmalonic acid-bis-3-NPH | Calculated based on derivatization | To be determined experimentally | To be optimized |
Table 2: Proposed MS/MS Parameters (to be optimized)
Note: The exact m/z values for the precursor and product ions of the 3-NPH derivatives need to be determined experimentally by infusing the derivatized standards into the mass spectrometer.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the endogenous analytes and the internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Quantification: Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
To ensure the reliability of the method, it is essential to perform a thorough validation according to established guidelines. Key validation parameters include:
-
Linearity: Assess the linear range of the calibration curve.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples at multiple concentration levels.
-
Selectivity and Specificity: Evaluate potential interferences from the matrix.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analytes in the biological matrix under different storage conditions and during the sample preparation process.
Application: A Hypothetical Metabolic Pathway
Mono-ethyl malonate is closely related to malonate and ethylmalonate, which are key intermediates in fatty acid metabolism and can be indicative of certain metabolic disorders. For instance, elevated levels of ethylmalonic acid are a hallmark of ethylmalonic encephalopathy.[4][15][16] The developed method can be applied to study perturbations in these pathways.
Sources
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Illuminating Molecular Connectivity: A Guide to the NMR Spectroscopy of Mono-ethyl malonate-1,2,3-¹³C₃
Introduction: The Power of Isotopic Labeling in Structural Elucidation
Mono-ethyl malonate, a fundamental building block in organic synthesis, particularly in the malonic ester synthesis for preparing substituted carboxylic acids, presents a simple yet illustrative model for understanding complex NMR phenomena.[1][2][3][4] The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), into a molecule transforms it into a powerful probe for detailed structural and connectivity analysis.[5][6][7][8] This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of Mono-ethyl malonate-1,2,3-¹³C₃, a fully ¹³C-labeled variant of this important synthetic intermediate.[9][10]
The uniform labeling of the malonate backbone with ¹³C introduces a rich network of homonuclear (¹³C-¹³C) and heteronuclear (¹³C-¹H) spin-spin couplings. These interactions, absent or unobservable in the unlabeled isotopomer, provide unambiguous evidence of the carbon framework and the precise location of attached protons. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the theoretical principles, practical experimental protocols, and detailed spectral analysis of this isotopically enriched compound.
Fundamental Principles: Unveiling the Impact of ¹³C Labeling
In a standard ¹³C NMR experiment of an unlabeled organic molecule, the low natural abundance of ¹³C (approximately 1.1%) makes the probability of finding two adjacent ¹³C atoms statistically insignificant. Consequently, ¹³C-¹³C spin-spin coupling is not observed. However, in Mono-ethyl malonate-1,2,3-¹³C₃, where all three core carbons are ¹³C, a wealth of coupling information becomes accessible.
The key NMR parameters that will define the spectra are:
-
Chemical Shifts (δ): The position of a signal in the NMR spectrum, indicative of the electronic environment of the nucleus.
-
Coupling Constants (J): A measure of the interaction between two nuclear spins, providing information about the number and type of bonds connecting the coupled nuclei.
The presence of ¹³C-labeling will dramatically alter both the ¹H and ¹³C NMR spectra compared to the unlabeled compound. The ¹H spectrum will exhibit additional splittings due to coupling with the directly attached and nearby ¹³C nuclei. The ¹³C spectrum will be characterized by complex multiplets arising from one-bond and two-bond ¹³C-¹³C couplings.
Predicted NMR Parameters for Mono-ethyl malonate-1,2,3-¹³C₃
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key coupling constants for Mono-ethyl malonate-1,2,3-¹³C₃. Chemical shifts are based on experimental data for the unlabeled compound in D₂O, and coupling constants are estimated from typical values for similar structural motifs.[11][12][13][14][15][16]
| Atom | Label | Predicted ¹H Chemical Shift (δ) ppm | Predicted ¹³C Chemical Shift (δ) ppm | Key Predicted Coupling Constants (J) in Hz |
| Carboxylic Acid Carbon | C1 | - | ~177 | ¹J(C1,C2) ≈ 50-60 Hz |
| Methylene Carbon | C2 | ~3.29 | ~47 | ¹J(C2,H) ≈ 130 Hz, ¹J(C2,C1) ≈ 50-60 Hz, ¹J(C2,C3) ≈ 50-60 Hz |
| Ester Carbonyl Carbon | C3 | - | ~174 | ¹J(C3,C2) ≈ 50-60 Hz, ²J(C3,H) ≈ 5-7 Hz, ²J(C3,C4) ≈ 2-4 Hz |
| Ethyl Methylene Carbon | C4 | ~4.18 | ~65 | ¹J(C4,H) ≈ 145 Hz, ¹J(C4,C5) ≈ 35-40 Hz, ²J(C4,C3) ≈ 2-4 Hz, ³J(C4,H) ≈ 7 Hz |
| Ethyl Methyl Carbon | C5 | ~1.26 | ~16 | ¹J(C5,H) ≈ 125 Hz, ¹J(C5,C4) ≈ 35-40 Hz, ³J(C5,H) ≈ 7 Hz |
| Carboxylic Acid Proton | -OH | 10-12 (in non-protic solvent) | - | Disappears in D₂O |
| Methylene Protons | -CH₂- | ~3.29 | - | ²J(H,H) not applicable (equivalent), ³J(H,H) from ethyl group ≈ 7 Hz |
| Ethyl Methylene Protons | -OCH₂- | ~4.18 | - | ³J(H,H) ≈ 7 Hz |
| Ethyl Methyl Protons | -CH₃ | ~1.26 | - | ³J(H,H) ≈ 7 Hz |
Experimental Protocols
Sample Preparation
High-quality NMR data relies on meticulous sample preparation.
Materials:
-
Mono-ethyl malonate-1,2,3-¹³C₃
-
Deuterated solvent (e.g., D₂O, Acetone-d₆, DMSO-d₆)
-
NMR tube (5 mm, high precision)
-
Micropipette
-
Vortex mixer
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. For polar compounds like mono-ethyl malonate, D₂O or DMSO-d₆ are suitable choices. The choice of solvent can influence chemical shifts.[10]
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Dissolution: Accurately weigh the Mono-ethyl malonate-1,2,3-¹³C₃ and dissolve it in the chosen deuterated solvent in a small vial.
-
Transfer: Using a micropipette, transfer the solution to a clean, dry NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters should be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg)
-
Spectral Width: 15 ppm (centered around 6 ppm)
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16
-
Temperature: 298 K
¹³C{¹H} NMR (Proton-Decoupled) Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
-
Spectral Width: 200 ppm (centered around 100 ppm)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Temperature: 298 K
Advanced 2D NMR Experiments:
To fully characterize the coupling network, a suite of 2D NMR experiments is highly recommended:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between ¹H and ¹³C nuclei over two to three bonds.[17][18][19][20]
-
¹³C-¹³C INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While challenging, this experiment can directly trace out the carbon skeleton by correlating adjacent ¹³C nuclei. Given the 100% labeling, a simpler COSY-like experiment for ¹³C could also be employed.
Spectral Analysis and Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of Mono-ethyl malonate-1,2,3-¹³C₃ will be significantly more complex than its unlabeled counterpart due to ¹³C-¹H couplings.
-
Methylene Protons (-¹³CH₂-): The protons on the central carbon (C2) will appear as a doublet due to the one-bond coupling to ¹³C (¹J(C,H) ≈ 130 Hz). Each peak of this doublet will be further split into a triplet of triplets due to two-bond coupling to the two adjacent ¹³C nuclei (C1 and C3).
-
Ethyl Methylene Protons (-O¹²CH₂-): These protons will appear as a quartet due to coupling with the methyl protons (³J(H,H) ≈ 7 Hz). Each line of the quartet will be split into a doublet of doublets due to two-bond coupling to the ester carbonyl ¹³C (C3) and three-bond coupling to the methylene ¹³C (C2).
-
Ethyl Methyl Protons (-¹²CH₃): This signal will be a triplet due to coupling with the methylene protons (³J(H,H) ≈ 7 Hz). Each line of the triplet may show further subtle splitting due to long-range coupling to the ¹³C nuclei.
-
Carboxylic Acid Proton (-¹³COOH): In a non-protic solvent, this proton will appear as a broad singlet far downfield (10-12 ppm). It will exhibit a two-bond coupling to the carboxylic ¹³C (C1). In D₂O, this proton will exchange with deuterium and the signal will disappear.[21]
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display three main signals, each split into complex multiplets due to ¹³C-¹³C couplings.
-
Carboxylic Acid Carbon (C1): This signal will appear as a doublet due to the one-bond coupling with the central methylene carbon (C2) (¹J(C,C) ≈ 50-60 Hz).
-
Methylene Carbon (C2): This carbon is coupled to two other ¹³C nuclei (C1 and C3). Therefore, its signal will appear as a triplet (or more accurately, a doublet of doublets if the coupling constants are different) with a large one-bond coupling constant (¹J(C,C) ≈ 50-60 Hz).
-
Ester Carbonyl Carbon (C3): Similar to the carboxylic acid carbon, this signal will be a doublet due to one-bond coupling with the methylene carbon (C2) (¹J(C,C) ≈ 50-60 Hz).
Visualizing Molecular Connectivity
The following diagrams, generated using Graphviz, illustrate the structure and key coupling interactions within Mono-ethyl malonate-1,2,3-¹³C₃.
Caption: Molecular structure of Mono-ethyl malonate-1,2,3-¹³C₃.
Caption: Key NMR spin-spin coupling interactions in Mono-ethyl malonate-1,2,3-¹³C₃.
Troubleshooting and Advanced Data Interpretation
-
Low Signal-to-Noise: Increase the number of scans or the sample concentration. Ensure proper tuning and matching of the NMR probe.
-
Broad Lines: Check for paramagnetic impurities or undissolved solids in the sample. Optimize shimming to improve magnetic field homogeneity. The carboxylic acid proton signal is often naturally broad due to hydrogen bonding and chemical exchange.
-
Complex Multiplets: The overlapping of multiplets can make direct analysis of coupling constants challenging. 2D NMR techniques like HMBC and HSQC are invaluable for resolving these overlaps and confirming assignments. For precise measurement of coupling constants, 1D selective decoupling or J-resolved spectroscopy experiments can be employed.
Conclusion: A Versatile Tool for Mechanistic and Structural Studies
The NMR analysis of Mono-ethyl malonate-1,2,3-¹³C₃ provides a clear and instructive example of how isotopic labeling can transform a routine NMR spectrum into a detailed map of molecular connectivity. The observation of ¹³C-¹³C and long-range ¹³C-¹H coupling constants allows for the unambiguous assignment of all atoms in the malonate backbone and provides a wealth of data for advanced structural and mechanistic studies. This approach is highly applicable in various fields, from reaction mechanism elucidation to metabolic pathway tracing, where the precise tracking of carbon atoms is essential. The principles and protocols outlined in this note serve as a robust foundation for researchers leveraging the power of stable isotope labeling in their scientific endeavors.
References
-
Araya-Maturana, R., et al. (2005). Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. Journal of the Brazilian Chemical Society, 16(3B), 657-661. Available at: [Link]
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PubChem. (n.d.). Monoethyl malonate. National Center for Biotechnology Information. Retrieved from [Link]
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NMR Spectra of New Compounds. (n.d.). Retrieved from [Link]
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Araya-Maturana, R., et al. (2005). Long-range correlations ((n)j (C,H) n > 3) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. ResearchGate. Available at: [Link]
-
Stewart, N. J., et al. (2018). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization. Journal of Magnetic Resonance, 296, 85-92. Available at: [Link]
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SpectraBase. (n.d.). Malonic acid, di(2-chloropropyl) ester. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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Valencia, M. A., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules, 28(24), 8089. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000576). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
-
Fan, T. W.-M., & Lane, A. N. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Metabolites, 13(4), 522. Available at: [Link]
-
Stewart, N. J., et al. (2018). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization. Journal of Magnetic Resonance, 296, 85–92. Available at: [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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NMR-Bio. (n.d.). Isotope-labeled amino acids and compounds for NMR studies. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Mono-Ethyl Malonate-1,2,3-13C3. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]
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University College London. (n.d.). Measurements of J(C,H)-couplings. Retrieved from [Link]
-
Protein isotopic enrichment for NMR studies. (n.d.). Retrieved from [Link]
-
Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1269–1279. Available at: [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
-
Carboxylic acid ionization constants by 19F NMR spectroscopy. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Chemistry. (2014, April 13). Malonic Ester Synthesis [Video]. YouTube. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Monoethyl Malonate. Retrieved from [Link]
-
Reddit. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?. r/chemistry. Retrieved from [Link]
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Application Notes & Protocols: Mono-ethyl Malonate-1,2,3-¹³C₃ in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of Mono-ethyl Malonate-1,2,3-¹³C₃ as a versatile precursor in organic synthesis. We delve into the causality behind experimental choices, provide validated protocols for key transformations, and explore the unique advantages conferred by the isotopic labeling for mechanistic elucidation and quantitative analysis. This guide is structured to offer both foundational knowledge and actionable, field-proven methodologies.
Introduction: The Strategic Value of Mono-ethyl Malonate and ¹³C Labeling
Mono-ethyl malonate (also known as ethyl hydrogen malonate) is a valuable C3 synthon in organic chemistry, prized for the reactivity of its active methylene group flanked by two carbonyl functionalities.[1] This structural motif enables a range of classical carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.[2][3] The presence of both a carboxylic acid and an ester provides differential reactivity, allowing for selective transformations and subsequent decarboxylation to generate substituted acetic acid derivatives, a cornerstone of the malonic ester synthesis.[1][4]
The isotopic labeling of this precursor with Carbon-13 at all three positions of the malonate backbone (Mono-ethyl Malonate-1,2,3-¹³C₃) elevates its utility from a simple building block to a powerful analytical tool.[5][6] The ¹³C label acts as a spectroscopic and mass-spectrometric tracer, enabling chemists to:
-
Elucidate Reaction Mechanisms: Track the precise fate of the carbon skeleton through complex transformations.[7]
-
Trace Biosynthetic Pathways: Follow the incorporation of the malonate unit into natural products and other metabolites.[8][9]
-
Develop Quantitative Assays: Serve as a heavy-atom internal standard for highly accurate quantification in mass spectrometry-based analyses (Isotope Dilution Mass Spectrometry).[7]
This guide will focus on practical applications, providing the necessary theoretical grounding and detailed experimental procedures to empower researchers to effectively leverage this powerful labeled reagent.
Core Applications & Mechanistic Insights
The reactivity of mono-ethyl malonate is dictated by the acidity of the α-protons (the CH₂ group), which can be readily removed by a base to form a resonance-stabilized enolate. This nucleophilic carbanion is the key intermediate for most C-C bond-forming reactions.
2.1. Malonic Ester Synthesis: Building Substituted Acetic Acids
The malonic ester synthesis is a classic method for preparing carboxylic acids with a variety of substituents.[4] The use of Mono-ethyl Malonate-1,2,3-¹³C₃ allows for the synthesis of ¹³C-labeled acetic acid derivatives, which are invaluable for metabolic studies.
Workflow:
-
Deprotonation: Formation of the ¹³C-labeled enolate using a suitable base.
-
Alkylation: Nucleophilic attack of the enolate on an alkyl halide (R-X).
-
Hydrolysis & Decarboxylation: Saponification of the ester followed by heating in acidic conditions to lose ¹³CO₂ and yield the ¹³C₂-labeled substituted acetic acid.
Diagram: Malonic Ester Synthesis Workflow
Caption: Workflow for ¹³C-labeled substituted acetic acid synthesis.
2.2. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration.[10] It is a highly efficient method for creating C=C double bonds. Using the ¹³C₃-labeled precursor allows for the synthesis of labeled α,β-unsaturated esters, which can be used to study Michael additions or polymerization reactions.
Mechanism:
-
Base-Catalyzed Deprotonation: A weak base (e.g., piperidine, DBU) deprotonates the ¹³C₃-malonate.[10][11]
-
Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde/ketone.
-
Protonation: The intermediate alkoxide is protonated to form a β-hydroxy compound.
-
Dehydration: Elimination of water yields the stable, conjugated α,β-unsaturated product.
The choice of catalyst is critical; weak bases are preferred to avoid self-condensation of the carbonyl partner.[10]
Detailed Experimental Protocols
These protocols are designed to be robust and reproducible. All manipulations involving isotopically labeled materials should be performed with care to maximize incorporation and avoid waste.
Protocol 1: Synthesis of ¹³C₂-Labeled 4-Phenylbutanoic Acid
This protocol demonstrates a typical malonic ester synthesis using benzyl bromide as the alkylating agent.
Materials:
-
Mono-ethyl Malonate-1,2,3-¹³C₃ (1.0 eq)[5]
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Benzyl bromide (1.05 eq)
-
Sodium hydroxide
-
Hydrochloric acid, concentrated
Procedure:
-
Enolate Formation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at room temperature, add Mono-ethyl Malonate-1,2,3-¹³C₃ (1.0 eq) dropwise under an inert atmosphere (N₂ or Ar). Stir for 30 minutes.
-
Alkylation: Add benzyl bromide (1.05 eq) to the solution and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting malonate is consumed.
-
Work-up (Alkylation): Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude ¹³C₃-alkylated diester.
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (3.0 eq) to the crude product. Heat to reflux for 2 hours until the ester is fully hydrolyzed (solution becomes homogeneous).
-
Decarboxylation: Cool the solution in an ice bath and carefully acidify with concentrated HCl until pH ~1-2. A precipitate may form. Heat the acidified mixture to 100 °C for 1-2 hours. Vigorous gas evolution (¹³CO₂) will be observed.
-
Final Work-up: Cool the mixture and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure ¹³C₂-labeled 4-phenylbutanoic acid.
Protocol 2: Knoevenagel Condensation with Benzaldehyde
This protocol details the synthesis of Ethyl (E)-2-cyano-3-phenylacrylate-¹,²⁻¹³C₂. While the example uses ethyl cyanoacetate, the conditions are readily adaptable for mono-ethyl malonate.[12]
Materials:
-
Mono-ethyl Malonate-1,2,3-¹³C₃ (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine Mono-ethyl Malonate-1,2,3-¹³C₃ (1.0 eq), benzaldehyde (1.0 eq), and piperidine (0.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is formed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product, ¹³C₃-ethyl benzalmalonate, can be purified by recrystallization or column chromatography.[13]
Analytical Characterization
The success of incorporating the ¹³C label must be verified. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹³C NMR: The most direct method. The spectrum will show significantly enhanced signals for the labeled carbon atoms. The presence of ¹³C-¹³C coupling (J-coupling) will be evident as splitting of these signals, confirming the integrity of the labeled backbone.
-
¹H NMR: Protons attached to ¹³C atoms will exhibit coupling, resulting in "satellite" peaks flanking the main ¹H signal.
-
Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum will be shifted to a higher m/z value corresponding to the number of incorporated ¹³C atoms. For Mono-ethyl Malonate-1,2,3-¹³C₃, the molecular weight is 135.09 g/mol , compared to 132.11 g/mol for the unlabeled compound.[5][14]
Table 1: Expected Mass Shifts for Labeled Products
| Compound | Unlabeled MW | Labeled MW | Mass Shift (Da) |
| Mono-ethyl Malonate | 132.11 | 135.09 | +3 |
| ¹³C₃-Ethyl benzalmalonate | 220.24 | 223.24 | +3 |
| ¹³C₂-4-Phenylbutanoic acid | 164.20 | 166.20 | +2 |
Application in Biosynthetic Studies
Mono-ethyl Malonate-1,2,3-¹³C₃ serves as an excellent precursor for studying pathways that utilize malonate or acetate units, such as fatty acid and polyketide biosynthesis.[8][15]
Workflow for Biosynthetic Labeling Studies:
-
Precursor Synthesis: Synthesize the desired ¹³C-labeled starter unit (e.g., a labeled β-keto ester) using the protocols described above.
-
Incorporation: Introduce the labeled precursor into the biological system (e.g., cell culture, whole organism).
-
Isolation: After a suitable incubation period, isolate the natural product of interest.
-
Analysis: Use high-resolution MS and ¹³C NMR to determine the location and extent of ¹³C incorporation. The pattern of labeling provides direct evidence of the biosynthetic assembly process.[9]
Diagram: Biosynthetic Tracing Workflow
Caption: General workflow for using ¹³C₃-malonate in biosynthetic studies.
Conclusion
Mono-ethyl Malonate-1,2,3-¹³C₃ is a powerful and versatile tool for the modern organic chemist and biochemist. Its utility extends far beyond that of a simple synthetic building block. By leveraging the stable isotope label, researchers can gain deep insights into reaction mechanisms, quantify metabolites with high precision, and unravel complex biosynthetic pathways. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this reagent in achieving diverse research objectives.
References
-
Zhang, Q., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bull. Korean Chem. Soc. [Link]
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SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc. [Link]
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PubChem. Monoethyl malonate. [Link]
-
Indian Journal of Chemistry. (2013). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. [Link]
-
Sankawa, U. (1977). [Biosynthetic studies using 13C as a tracer (author's transl)]. Seikagaku. [Link]
-
Organic Syntheses. Malonic acid, benzal-, diethyl ester. [Link]
-
American Chemical Society. (2023). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. J. Am. Chem. Soc. [Link]
-
Organic Syntheses. Malonic acid, tert-butyl ethyl ester. [Link]
-
Pharmaffiliates. Mono-Ethyl Malonate-1,2,3-13C3. [Link]
-
Scott, A. I. (1985). Applications of 13C nmr in the study of biosynthetic mechanism. Journal of Natural Products. [Link]
-
Royal Society of Chemistry. (2020). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers. [Link]
-
Wikipedia. Malonic ester synthesis. [Link]
-
Cocuron, J. C., et al. (2022). 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri. Journal of Experimental Botany. [Link]
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Troubleshooting & Optimization
Technical Support Center: Stability of Mono-ethyl malonate-1,2,3-13C3 in Cell Culture Media
Welcome to the technical support center for researchers utilizing Mono-ethyl malonate-1,2,3-13C3 in their cell culture-based experiments. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of this isotopically labeled compound throughout your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications in cell culture?
A1: this compound is the mono-ethyl ester of malonic acid where all three carbon atoms of the malonate backbone are the stable isotope carbon-13.[1][2] In cell culture, it is primarily used as a tracer in stable isotope-resolved metabolomics (SIRM) studies to investigate cellular metabolism. By tracking the incorporation of the 13C atoms into various downstream metabolites, researchers can elucidate the activity of metabolic pathways, such as fatty acid synthesis and the tricarboxylic acid (TCA) cycle.[3][4][5]
Q2: What are the primary factors that can affect the stability of this compound in my cell culture medium?
A2: The stability of this compound in cell culture media can be influenced by two main factors:
-
Enzymatic Hydrolysis: This is the most significant factor. Cell culture media supplemented with serum, such as Fetal Bovine Serum (FBS), contains various esterases that can hydrolyze the ester bond of mono-ethyl malonate. This enzymatic activity will convert this compound into malonic acid-1,2,3-13C3 and ethanol.
-
Chemical Hydrolysis: The ester bond can also be cleaved by non-enzymatic hydrolysis. The rate of this reaction is dependent on the pH and temperature of the cell culture medium.[6] While generally slower than enzymatic hydrolysis at physiological pH (7.2-7.4) and 37°C, it can still contribute to the degradation of the compound over longer incubation periods.
Q3: Is the 13C isotopic label on this compound stable?
A3: Yes, the 13C isotopic label is stable. Carbon-13 is a non-radioactive, stable isotope of carbon. The covalent bonds between the 13C atoms in the malonate backbone are strong and are not susceptible to isotopic exchange or scrambling under standard cell culture conditions.[7] The primary stability concern is the chemical integrity of the molecule as a whole, specifically the ester linkage.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following strategies:
-
Use Serum-Free or Heat-Inactivated Serum: If your cell line can be maintained in serum-free media, this will significantly reduce the concentration of esterases and thus minimize enzymatic hydrolysis. Alternatively, heat-inactivating the serum (typically at 56°C for 30 minutes) can denature some of the esterase activity, though it may not eliminate it completely.
-
Prepare Fresh Solutions: Prepare stock solutions of this compound and add it to the culture medium immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
-
Conduct Time-Course Experiments: If degradation is a concern, performing a time-course experiment to measure the concentration of the compound in the media over the duration of your experiment is recommended.
-
Replenish the Medium: For long-term experiments, periodically replenishing the cell culture medium with fresh medium containing this compound can help maintain a more consistent concentration.
Q5: What are the expected degradation products of this compound in cell culture media?
A5: The primary degradation product of this compound through hydrolysis is Malonic acid-1,2,3-13C3 and ethanol.[8] It is crucial to monitor for the appearance of this product in your stability assessments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected labeling of downstream metabolites. | Degradation of this compound: The compound may be hydrolyzing in the cell culture medium before it can be taken up and metabolized by the cells. | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium (with and without cells) over the time course of your experiment. (See Protocol 1) 2. Use Serum-Free Media: If possible, switch to a serum-free medium to reduce esterase activity. 3. Heat-Inactivate Serum: If serum is required, use heat-inactivated serum. 4. Increase Initial Concentration: Consider increasing the initial concentration of the labeled compound to compensate for degradation, but be mindful of potential cytotoxic effects. |
| High background signal of unlabeled malonic acid. | Endogenous Production: Cells can produce malonic acid. | 1. Run a Control: Analyze a cell culture sample that has not been treated with this compound to determine the baseline level of endogenous malonic acid. |
| Variability between experimental replicates. | Inconsistent handling or storage: Differences in the preparation and storage of stock solutions or the timing of media changes can lead to variability. | 1. Standardize Protocols: Ensure that all experimental steps, including stock solution preparation, storage, and media changes, are performed consistently across all replicates. 2. Aliquot Stock Solutions: Store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
Your cell culture medium (e.g., DMEM) with and without serum supplement
-
Sterile, conical tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).
-
Spike the stock solution into your cell culture medium to achieve the final working concentration you intend to use in your experiments (e.g., 100 µM). Prepare separate solutions for media with and without serum.
-
-
Incubation:
-
Aliquot the prepared media into sterile tubes or wells of a multi-well plate.
-
Place the samples in a cell culture incubator at 37°C and 5% CO2.
-
-
Time-Point Sampling:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
At each time point, immediately process the samples for analysis or store them at -80°C.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration versus time. This will provide a stability profile of the compound under your specific conditions.
-
Understanding Potential Degradation Pathways
The primary degradation pathway for this compound in cell culture media is hydrolysis of the ester bond. This can occur via two mechanisms:
-
Chemical (Base-Catalyzed) Hydrolysis: In the slightly alkaline conditions of typical cell culture media (pH 7.2-7.4), hydroxide ions can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
Enzymatic Hydrolysis: Esterase enzymes present in the serum supplement of the media can catalyze the hydrolysis of the ester bond with high efficiency.
By understanding these potential stability issues and implementing the recommended strategies and protocols, researchers can ensure the reliability and accuracy of their metabolomics data when using this compound.
References
- Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS.
- A roadmap for interpreting 13C metabolite labeling patterns
- Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry.
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC.
- Cell culture media impact on drug product solution stability. PubMed.
- Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes. Bioprocess Online.
- Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. NIH.
- CAS 1071-46-1: Monoethyl malon
- A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
- Highly efficient selective monohydrolysis of dialkyl malonates and their deriv
- mono-Ethyl malon
- (PDF) Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics.
- Spectroscopy-based isotopic (δ13C) analysis for high spatial resolution of carbon exchange in the rhizosphere.
- Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. PubMed.
- Profiling the metabolism of human cells by deep 13C labeling. PMC - PubMed Central - NIH.
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NIH.
- Cell culture media impact on drug product solution stability.
- 13C-Stable Isotope Labeling. UNT Research - University of North Texas.
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.
- A Rapid, Simple, Trace, Cost-Effective, and High-Throughput Stable Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry Method for Serum Methylmalonic Acid Quantification and Its Clinical Applic
- How Cell Culture Media Impacts Protein Product Quality in Monoclonal Antibody Development. OPM Biosciences.
- mono-Ethyl malonate | CAS 1071-46-1 | SCBT. Santa Cruz Biotechnology.
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- Monoethyl malon
- Hydrolysis of esters and dialkyl malonates medi
- This compound | CAS 1189981-54-1 | SCBT. Santa Cruz Biotechnology.
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- Malonic acid. Wikipedia.
- Direct Preparation of Fatty Acid methyl Esters and Determination of in vitro Antioxidant Potential of Lipid from Fresh Sebal causarium Seed.
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- Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. NIH.
- Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. NIH.
- UNITED STATES P
- Diastereoselective hydrolysis of branched malonate diesters by Porcine Liver Esterase: Synthesis of 5‐benzyl substituted Cα‐methyl‐β‐proline and catalytic evalu
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Technical Support Center: Optimizing 13C NMR for Mono-ethyl malonate-1,2,3-13C3
Welcome to the technical support center for enhancing ¹³C NMR spectroscopy of Mono-ethyl malonate-1,2,3-¹³C₃. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the signal-to-noise (S/N) ratio in their experiments. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is the signal in my ¹³C NMR spectrum of Mono-ethyl malonate-1,2,3-¹³C₃ so weak, even though it's fully labeled?
A1: While isotopic labeling dramatically increases the concentration of NMR-active nuclei, several factors can still lead to a low signal-to-noise ratio.[1][2] The primary reasons include suboptimal sample preparation, incorrect acquisition parameters, and inherent properties of the molecule itself, such as long relaxation times for certain carbon atoms.[3]
Q2: What is the most straightforward way to improve my signal?
A2: The most direct approach is to increase the sample concentration.[4][5] For ¹³C NMR, a higher concentration directly translates to more detectable nuclei in the coil, leading to a stronger signal.[4] Additionally, ensuring your sample is properly dissolved and free of particulate matter is crucial.
Q3: How does the choice of solvent affect my ¹³C NMR spectrum?
A3: The solvent can impact your experiment in several ways. Firstly, it must fully dissolve your sample to ensure a homogeneous solution.[5] Secondly, the viscosity of the solvent can affect molecular tumbling and, consequently, the relaxation times of your carbon nuclei. Lastly, some deuterated solvents have signals that might overlap with your peaks of interest.[6]
Q4: I'm seeing complex splitting patterns in my spectrum. What is the cause?
A4: With a fully ¹³C-labeled molecule like Mono-ethyl malonate-1,2,3-¹³C₃, you will observe ¹³C-¹³C spin-spin coupling, which splits the signals into multiplets.[7] The one-bond coupling constants (¹J_CC) are typically in the range of 35-45 Hz for single bonds.[8] This is a key feature of labeled compounds and can be used to confirm the connectivity of the carbon skeleton.
Q5: What are DEPT and INEPT experiments, and should I be using them?
A5: DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are powerful techniques for enhancing the signal of ¹³C nuclei by transferring polarization from protons.[9][10] They are also invaluable for determining the multiplicity of carbon signals (CH, CH₂, CH₃).[11][12] For Mono-ethyl malonate-1,2,3-¹³C₃, these experiments can help in assigning the protonated carbons and improving their signal intensity.
Troubleshooting Guides
Issue 1: Weak or Noisy Spectrum
A common challenge in ¹³C NMR is achieving an adequate signal-to-noise ratio. This troubleshooting guide provides a systematic approach to identify and resolve the root cause of a weak or noisy spectrum.
Step 1: Verify Sample Preparation
-
Concentration: As a first step, ensure your sample concentration is as high as possible. For ¹³C NMR, a concentration of at least 10-20 mg in 0.5-0.7 mL of solvent is recommended.[4]
-
Solvent Selection: Use a high-quality deuterated solvent that fully dissolves your compound. If solubility is an issue, consider a solvent mixture.[5]
-
Sample Filtration: If you observe any precipitate, filter your sample through a small plug of glass wool in a Pasteur pipette to remove any solid impurities.
Step 2: Optimize Acquisition Parameters
The following table summarizes key acquisition parameters and their impact on signal-to-noise.
| Parameter | Effect on Signal | Recommended Action |
| Number of Scans (NS) | S/N increases with the square root of NS. | Increase the number of scans. Doubling the S/N requires quadrupling the experiment time.[13] |
| Relaxation Delay (D1) | Allows for longitudinal relaxation of the nuclei. A short D1 can lead to signal saturation. | For quantitative results, D1 should be at least 5 times the longest T₁. For routine spectra, a D1 of 1-2 seconds is a good starting point.[3] |
| Pulse Angle (Flip Angle) | Determines the amount of magnetization tipped into the transverse plane. | Use the Ernst angle to maximize sensitivity for a given repetition time.[14][15][16][17][18] |
| Acquisition Time (AQ) | Determines the resolution of the spectrum. | A longer AQ can improve resolution but may not significantly increase S/N. A good starting point is 1-2 seconds.[3] |
| Proton Decoupling | Collapses ¹³C-¹H multiplets into singlets and provides Nuclear Overhauser Enhancement (NOE). | Use broadband proton decoupling for routine spectra to simplify the spectrum and increase signal intensity.[7][19] |
Step 3: Advanced Techniques for Signal Enhancement
If the above steps do not yield a satisfactory spectrum, consider the following advanced techniques:
-
Using a Cryoprobe: If available, a cryogenically cooled probe can increase the S/N ratio by a factor of up to four by reducing thermal noise.[1]
-
Polarization Transfer Experiments (DEPT/INEPT): These experiments can significantly enhance the signals of protonated carbons.[9][20]
Issue 2: Missing Quaternary Carbon Signals
The carboxyl and carbonyl carbons in Mono-ethyl malonate-1,2,3-¹³C₃ are quaternary and often exhibit weak signals due to their long spin-lattice relaxation times (T₁) and lack of Nuclear Overhauser Enhancement (NOE).[3][8]
Step 1: Adjust Relaxation Delay and Pulse Angle
-
Increase the Relaxation Delay (D1): To ensure full relaxation of quaternary carbons, a longer D1 is necessary. Start with a D1 of 5-10 seconds and increase if necessary.
-
Use a Smaller Pulse Angle: A smaller flip angle (e.g., 30-45°) can help to avoid saturation of slowly relaxing nuclei.[3]
Step 2: Employ Relaxation Agents
-
Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten the T₁ of all carbons, including quaternaries.[21][22][23] This allows for the use of shorter relaxation delays and faster acquisition times. A typical concentration is 5-10 mM.
Experimental Protocol: Using a Relaxation Agent
-
Prepare your sample of Mono-ethyl malonate-1,2,3-¹³C₃ in the deuterated solvent of choice.
-
Prepare a stock solution of Cr(acac)₃ in the same deuterated solvent.
-
Add a small aliquot of the Cr(acac)₃ stock solution to your NMR tube to achieve the desired final concentration.
-
Gently mix the sample and acquire the ¹³C NMR spectrum with a shorter relaxation delay (e.g., 1-2 seconds).
Issue 3: Quantitative Analysis and Integration
For applications requiring accurate quantification of Mono-ethyl malonate-1,2,3-¹³C₃, standard ¹³C NMR spectra are often not suitable due to the variable NOE and differences in T₁ values.[8][22][24][25]
Step 1: Use Inverse-Gated Decoupling
-
Inverse-Gated Decoupling: This pulse sequence applies proton decoupling only during the acquisition time, which suppresses ¹³C-¹H coupling while minimizing the NOE.[26][27] This is crucial for obtaining accurate integrals.
Step 2: Ensure Full Relaxation
-
Long Relaxation Delay: To ensure that all carbon nuclei have fully relaxed before the next pulse, a long relaxation delay is essential. A D1 of at least 5 times the longest T₁ is recommended. The use of a relaxation agent can significantly shorten this required delay.[22]
Step 3: Data Processing
-
Baseline Correction: A flat baseline is critical for accurate integration. Apply a baseline correction algorithm to your spectrum before integrating the peaks.
-
Integration: Carefully define the integration regions for each peak. The integral values will be directly proportional to the number of carbon nuclei.
Quantitative ¹³C NMR Parameters
| Parameter | Setting for Quantitative Analysis | Rationale |
| Pulse Program | Inverse-gated decoupling | Minimizes NOE for accurate integration.[26][27] |
| Relaxation Delay (D1) | > 5 x T₁ (longest) | Ensures complete relaxation of all nuclei.[22] |
| Pulse Angle | 90° | Ensures that the magnetization is fully tipped for maximum signal, assuming a long D1. |
| Number of Scans (NS) | Sufficient for good S/N | A higher number of scans may be required to compensate for the lack of NOE. |
References
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- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
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- University of Wisconsin-Madison. (2008, November 4). Chem 636, Fall 2008 HW #8.
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- Stack Exchange. (2019, February 21). Differences between ¹³C-decoupled NMR experiment vs a ¹³C-coupled.
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- University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?.
- University of Wisconsin-Madison. (n.d.). Running 13C spectra.
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- American Chemical Society. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
- National Institutes of Health. (n.d.). Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins.
- National Institutes of Health. (2022, November 16). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation.
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- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- University of Delhi. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- University of Ottawa NMR Facility Blog. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum?.
- Chemistry LibreTexts. (2022, September 24). 13.9: ¹³C NMR Spectroscopy - Signal Averaging and FT-NMR.
- Chemistry Stack Exchange. (2018, April 5). Paramagnetic relaxation in 13C nmr.
- Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids.
- Chemistry LibreTexts. (2022, April 25). 2.5: Effects of Tip Angle in Quantitative NMR Experiments.
- University of California, Davis. (n.d.). The Basics of NMR.
- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. CHEMISTRY RESEARCH LABORATORY.
- ResearchGate. (n.d.). Multiple solvent signal presaturation in 13C NMR.
- University of Bath. (n.d.). 13C NMR Spectroscopy.
- Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
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- University of Wisconsin-Madison. (2022, July 1). July 2022 NMR Topic of the Month: The Ernst Angle.
- Benchchem. (n.d.). Application Notes and Protocols for 13C Isotopomer Analysis using NMR Spectroscopy.
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Technical Support Center: Synthesis with Mono-ethyl malonate-1,2,3-13C3
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Mono-ethyl malonate-1,2,3-¹³C₃. This resource is designed to provide expert-driven, in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and, specifically, the hydrolysis of this isotopically labeled compound. Our goal is to equip you with the knowledge to navigate experimental challenges and ensure the integrity of your results.
Troubleshooting Guide: Incomplete Hydrolysis of Mono-ethyl malonate-1,2,3-¹³C₃
The hydrolysis of mono-ethyl malonate to malonic acid is a critical step in many synthetic pathways. When using the ¹³C₃-labeled variant, ensuring complete reaction is paramount for maintaining isotopic integrity in the final product. Incomplete hydrolysis can lead to a mixture of starting material, the desired product, and potentially the diethyl malonate, complicating purification and downstream applications.
Question 1: My hydrolysis of Mono-ethyl malonate-1,2,3-¹³C₃ is stalled. TLC and NMR analysis show a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete hydrolysis, or saponification, of mono-ethyl malonate is a common challenge that can typically be attributed to several factors related to reaction kinetics and equilibrium.[1] Let's break down the potential causes and the corresponding solutions.
Underlying Causes and Mechanistic Considerations:
Ester hydrolysis can be performed under acidic or basic conditions.[2][3]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[1][4][5] The presence of the alcohol byproduct (ethanol) can push the equilibrium back towards the starting ester.
-
Base-Catalyzed Hydrolysis (Saponification): This is generally an irreversible process because the final step is the deprotonation of the resulting carboxylic acid by the alkoxide byproduct, which is a very favorable acid-base reaction.[6][7][8] However, insufficient base, low temperature, or steric hindrance can slow the reaction significantly.[1][9]
Troubleshooting Workflow:
dot graph TD { A[Start: Incomplete Hydrolysis] --> B{Reaction Conditions}; B --> C{Base-Catalyzed?}; B --> D{Acid-Catalyzed?}; C --> E[Increase Base Equivalents]; C --> F[Increase Temperature]; C --> G[Change Solvent System]; D --> H[Increase Water Concentration]; D --> I[Remove Alcohol Byproduct]; E --> J[Monitor by TLC/LC-MS]; F --> J; G --> J; H --> J; I --> J; J --> K{Reaction Complete?}; K -- Yes --> L[Proceed to Workup]; K -- No --> A; } caption="Troubleshooting workflow for incomplete hydrolysis."
Step-by-Step Troubleshooting Protocols:
For Base-Catalyzed Hydrolysis (Saponification):
-
Increase the Molar Equivalents of Base: The hydrolysis consumes the base. Ensure you are using a sufficient excess. For mono-ethyl malonate, at least 2 equivalents of a strong base like NaOH or KOH are recommended to drive the reaction to completion.
-
Elevate the Reaction Temperature: If the reaction is sluggish at room temperature, gently heating the mixture can significantly increase the reaction rate.[9] Refluxing in a suitable solvent is a common strategy.[1]
-
Optimize the Solvent System: The solubility of both the ester and the hydroxide base is crucial. A mixture of water and a co-solvent like methanol, ethanol, or THF is often used to ensure a homogeneous reaction mixture.[9]
-
Extend the Reaction Time: Some sterically hindered esters can be slow to hydrolyze.[1] Monitor the reaction progress over a longer period using an appropriate analytical technique.
For Acid-Catalyzed Hydrolysis:
-
Increase the Concentration of Water: Since water is a reactant, increasing its concentration can shift the equilibrium towards the products. Using a more dilute acid solution can be effective.[4]
-
Remove the Alcohol Byproduct: If feasible with your setup, removing the ethanol as it forms (e.g., by distillation) can effectively drive the reaction to completion.[10]
| Parameter | Base-Catalyzed (NaOH/KOH) | Acid-Catalyzed (H₂SO₄/HCl) |
| Stoichiometry | > 2 equivalents of base | Catalytic amount of acid |
| Temperature | Room temperature to reflux | Reflux |
| Solvent | Water, MeOH/H₂O, EtOH/H₂O, THF/H₂O | Dilute aqueous acid |
| Reaction Time | Typically 1-12 hours | Can be significantly longer |
| Reversibility | Irreversible | Reversible |
Question 2: I'm observing the formation of diethyl malonate-1,2,3-¹³C₃ as a byproduct during my synthesis. What could be causing this and how can I prevent it?
Answer:
The formation of diethyl malonate from mono-ethyl malonate is likely due to an esterification reaction occurring in the presence of ethanol under acidic conditions.
Causality:
If your reaction mixture contains residual ethanol (from a previous step or as a solvent) and an acid catalyst, the free carboxylic acid end of the mono-ethyl malonate can undergo Fischer esterification to form the diethyl ester.
Preventative Measures:
-
Thoroughly Remove Ethanol: Before proceeding with any acid-catalyzed step, ensure that all ethanol from previous steps is completely removed. This can be achieved by evaporation under reduced pressure.
-
Choose a Non-Alcoholic Solvent: If a co-solvent is needed for an acid-catalyzed reaction, opt for one that will not participate in esterification, such as dioxane or THF.
-
Utilize Base-Catalyzed Hydrolysis: Saponification conditions will not lead to the formation of the diethyl ester. The basic environment will deprotonate the carboxylic acid, rendering it unreactive towards esterification.
Question 3: How can I effectively monitor the progress of the hydrolysis of Mono-ethyl malonate-1,2,3-¹³C₃?
Answer:
Monitoring the reaction is crucial for determining the endpoint and avoiding unnecessary heating or exposure to harsh conditions. The isotopic label does not interfere with standard chromatographic and spectroscopic techniques.
Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively assess the disappearance of the starting material and the appearance of the product. The more polar malonic acid will have a lower Rf value than the mono-ethyl malonate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more quantitative information and allows for the detection of the starting material, product, and any byproducts, all distinguishable by their mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm). Given the ¹³C labeling, ¹³C NMR is an excellent tool for tracking the conversion.[11] The chemical shifts of the carbonyl and methylene carbons will change significantly upon hydrolysis.[11]
dot graph TD { subgraph Reaction Monitoring Workflow A[Start Reaction] --> B[Take Aliquot]; B --> C{Analyze by TLC}; C -- Spot Present --> D[Continue Reaction]; C -- No Spot --> E{Confirm with LC-MS/NMR}; D --> B; E -- Complete --> F[Work-up]; E -- Incomplete --> D; end } caption="Reaction monitoring workflow."
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Mono-ethyl malonate-1,2,3-¹³C₃ in research?
A1: Mono-ethyl malonate-1,2,3-¹³C₃ is primarily used as a stable isotope-labeled building block in organic synthesis. It allows researchers to introduce a ¹³C₃-labeled malonate moiety into a target molecule. This is particularly valuable in metabolic studies, pharmacokinetic research, and as an internal standard in quantitative mass spectrometry, where the labeled compound can be distinguished from its unlabeled counterpart.[12]
Q2: Are there any specific handling and storage recommendations for this isotopically labeled compound?
A2: Like its unlabeled analogue, Mono-ethyl malonate-1,2,3-¹³C₃ should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to moisture, which can cause hydrolysis over time. For long-term storage, refrigeration is recommended. Standard laboratory safety precautions, including the use of gloves and safety glasses, should be followed.
Q3: Can I use the same reaction conditions for the hydrolysis of the ¹³C₃-labeled mono-ethyl malonate as I would for the unlabeled compound?
A3: Yes, for the most part, the reaction conditions will be identical. The kinetic isotope effect (KIE) for the hydrolysis of a ¹³C-labeled ester is generally negligible and should not significantly impact the reaction rate or required conditions.
Q4: What is the best method for purifying the resulting malonic acid-1,2,3-¹³C₃ after hydrolysis?
A4: After the hydrolysis is complete, the reaction mixture is typically acidified to protonate the malonate salt.[9] The malonic acid can then be extracted into an organic solvent like ether.[13] The solvent is then evaporated to yield the crude product. Further purification can be achieved by recrystallization.
Q5: Besides incomplete hydrolysis, are there other common side reactions to be aware of?
A5: A potential side reaction, especially if the hydrolysis is carried out at high temperatures for an extended period, is decarboxylation. Malonic acid and its derivatives can lose CO₂ upon heating to form acetic acid.[14] Therefore, it is important to use the mildest conditions necessary to achieve complete hydrolysis.
References
- Vertex AI Search. (2022-01-31). Malonic ester synthesis, mechanism and application - Chemistry Notes.
- Organic Chemistry Tutor.Malonic Ester Synthesis.
- University of Calgary.Ch21: Malonic esters.
- Benchchem.Introduction to malonic ester synthesis mechanism.
- Master Organic Chemistry. (2025-06-05). The Malonic Ester and Acetoacetic Ester Synthesis.
- PMC - NIH.An overview of methods using 13C for improved compound identification in metabolomics and natural products.
- Chemistry Steps.Malonic Ester Synthesis.
- Google Patents.CN103408418B - Preparation and purification method of solid malonic acid.
- Google Patents.US2373011A - Production of malonic acid.
- ACS Publications. (2010-05-11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry.
- Organic Syntheses Procedure.Malonic acid.
- RSC Publishing.13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system.
- ACS Publications. (2014-03-06). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters.
- ResearchGate.Investigation of sustainable reactive distillation process to produce malonic acid from dimethyl malonate | Request PDF.
- Wikipedia.Malonic acid.
- ResearchGate. (2025-08-07). Application of 13C-labeling and 13C–13C COSY NMR experiments in the structure determination of a microbial natural product | Request PDF.
- Chemistry LibreTexts. (2020-08-26). 21.10: Malonic Ester Synthesis.
- Master Organic Chemistry. (2022-10-27). Basic Hydrolysis of Esters - Saponification.
- Pearson.Show how you would use the malonic ester synthesis to make the following compounds..
- Benchchem.Diethyl malonate-1,2-13C2 | 53051-82-4.
- OperaChem. (2024-04-27). Saponification-Typical procedures.
- Benchchem.Troubleshooting incomplete hydrolysis of Diethyl acetamidomalonate derivatives.
- Organic Chemistry Portal.Malonic Ester Synthesis.
- Beilstein Journal of Organic Chemistry. (2020-07-28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- YouTube. (2025-01-11). Saponification Reaction of Esters.
- Frontiers. (2023-06-07). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis.
- Chemistry LibreTexts. (2023-01-22). Saponification.
- Reddit. (2024-01-18). Hydrolysis product troubleshooting : r/Chempros.
- PubMed.Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.
- Organic Syntheses Procedure.Malonic acid, tert-butyl ethyl ester.
- CymitQuimica.CAS 1071-46-1: Monoethyl malonate.
- Santa Cruz Biotechnology.Mono-Ethyl Malonate-1,2,3-13C3 | CAS 1189981-54-1.
- Green Chemistry (RSC Publishing). (2021-06-29). Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials.
- Save My Exams. (2024-10-26). Ester Hydrolysis - A Level Chemistry Revision Notes.
- J&K Scientific LLC. (2025-02-08). Ester Hydrolysis.
- Chemistry LibreTexts. (2023-01-22). The Hydrolysis of Esters.
- Common Conditions.Ester to Acid.
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Technical Support Center: Purification of Mono-ethyl Malonate-1,2,3-¹³C₃
Welcome to the technical support center for the purification of Mono-ethyl malonate-1,2,3-¹³C₃. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this valuable isotopically labeled building block. Here, we address common challenges and provide detailed protocols to ensure the highest purity of your labeled product, which is critical for its applications in metabolic tracing, drug metabolism studies, and quantitative analysis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude Mono-ethyl malonate-1,2,3-¹³C₃ reaction mixture?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, common impurities to anticipate include:
-
Unreacted Diethyl malonate-1,2,3-¹³C₃: Incomplete monosaponification will leave starting diester in your mixture.[4]
-
Malonic acid-1,2,3-¹³C₃: Over-saponification can lead to the formation of the diacid.[5]
-
Potassium chloride or other salts: If the synthesis involves the potassium salt of the half-ester, residual salts may be present.[6]
-
Solvent residues: Residual solvents from the reaction or workup (e.g., ethanol, ether, ethyl acetate).
-
Dialkylated byproducts: If the synthesis involves alkylation steps, dialkylated malonic esters can be a significant impurity.[7]
Q2: I have a limited amount of the expensive ¹³C₃-labeled material. Which purification method offers the best recovery?
A2: For high-value, small-scale purifications, flash column chromatography is often the preferred method. It offers excellent separation of components with different polarities and generally provides high recovery rates when optimized.[8][9] While vacuum distillation is effective for larger scales, it can lead to material loss on the glassware surfaces, which can be significant for small quantities. Recrystallization of the potassium salt can also be very efficient but may require more developmental effort to find the ideal solvent system.
Q3: My Mono-ethyl malonate-1,2,3-¹³C₃ appears to be degrading during distillation, even under vacuum. What could be the cause?
A3: Mono-ethyl malonate can be susceptible to decarboxylation at elevated temperatures, especially if acidic impurities are present.[4][5] Traces of acid can catalyze the decomposition of the ester during distillation.[6] To mitigate this, ensure all glassware is thoroughly washed with a sodium hydroxide solution, rinsed, and dried before distillation.[6] The addition of a small amount of a non-volatile base like potassium carbonate or magnesium oxide to the distillation flask is also recommended to neutralize any residual acidity.[6]
Q4: How can I effectively monitor the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification process, especially during column chromatography.[9] For Mono-ethyl malonate and related compounds, a common eluent system for TLC is a mixture of hexanes and ethyl acetate. Staining with potassium permanganate can help visualize the spots. For a more quantitative assessment of the final product's purity, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are the methods of choice.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is contaminated with diethyl malonate. | Incomplete saponification or inefficient separation. | If using flash chromatography, a shallow solvent gradient may be necessary to improve separation.[10] Alternatively, consider converting the entire crude mixture to the potassium salt and selectively crystallizing the potassium mono-ethyl malonate.[6] |
| Low yield after purification. | Material loss during transfers, adherence to glassware, or decomposition. | For small-scale purifications, minimize the number of transfers. Rinse all glassware with a suitable solvent to recover any adhered product. If distillation is used, ensure the system is free of acid traces to prevent degradation.[6] |
| Product appears oily or discolored. | Presence of non-volatile impurities or degradation products. | An aqueous workup with a dilute sodium bicarbonate solution can help remove acidic impurities.[11] If the discoloration persists, consider passing the material through a short plug of silica gel or treating it with activated charcoal. |
| Streaking on TLC plate. | The sample is too concentrated, or the compound is highly polar and interacting strongly with the silica gel. | Dilute the sample before spotting it on the TLC plate. The addition of a small amount of a more polar solvent (like methanol) to the eluent system can sometimes help, but be cautious as this will increase the Rf of all components. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for separating Mono-ethyl malonate-1,2,3-¹³C₃ from less polar impurities like diethyl malonate and more polar impurities like malonic acid.
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: Hexanes and Ethyl Acetate
-
TLC plates and developing chamber
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute your product.[9]
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Analyze the purity of the final product by GC or NMR.
Protocol 2: Purification via the Potassium Salt
This method is particularly effective for removing non-acidic impurities like diethyl malonate.
Materials:
-
Ethanol
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Salt Formation: Dissolve the crude product in absolute ethanol. Add a solution of KOH in absolute ethanol dropwise while stirring. A white crystalline precipitate of potassium mono-ethyl malonate should form.[6]
-
Isolation of the Salt: Cool the mixture in an ice bath to complete the precipitation. Collect the salt by suction filtration, wash it with a small amount of cold ethanol or ether, and dry it under reduced pressure.[6][12]
-
Liberation of the Free Acid: Suspend the potassium salt in water and cool the mixture in an ice bath. Slowly add concentrated HCl while keeping the temperature below 10°C.[6]
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the ether extracts, dry them over anhydrous magnesium sulfate, filter, and remove the ether under reduced pressure to obtain the purified mono-ethyl malonate.[6]
Protocol 3: Purification by Vacuum Distillation
This method is suitable for larger quantities of product where impurities have significantly different boiling points.
Materials:
-
Distillation apparatus with a Vigreux column
-
Vacuum pump
-
Heating mantle with a stirrer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry. It is advisable to rinse the apparatus with a dilute base solution and then water and a solvent to remove any acidic residues.[6]
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask with stirring.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which will contain any low-boiling solvents or impurities.
-
Main Fraction: The boiling point of mono-ethyl malonate is approximately 106.5 °C at 3 mmHg. Collect the fraction that distills at a stable temperature close to the expected boiling point at your measured pressure.[4]
-
Residue: Stop the distillation before the flask goes to dryness to avoid overheating the residue.
-
-
Analysis: Analyze the purity of the collected main fraction using GC or NMR.
Visualizing the Purification Workflow
References
-
Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Orita, A., et al. (2009). Practical Large Scale Synthesis of Half-Esters of Malonic Acid. Journal of Synthetic Organic Chemistry, Japan, 67(2), 148-151. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure A for preparation of unsaturated malonic esters. Retrieved from [Link]
- Google Patents. (n.d.). US2373011A - Production of malonic acid.
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Kappe, C. O., et al. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(3), 447-463. Retrieved from [Link]
- Google Patents. (n.d.). US6580004B1 - Process for preparing potassium monoethyl malonate.
-
Fan, T. W.-M., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 891. Retrieved from [Link]
- Google Patents. (n.d.). DE19817101A1 - Process for the preparation of potassium monoethyl malonate.
-
PrepChem.com. (n.d.). Preparation of diethyl malonate. Retrieved from [Link]
-
Reddit. (2021, October 5). Flash chromatography problem. r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
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- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Isotopic Enrichment Analysis of Mono-ethyl malonate-1,2,3-¹³C₃ by Mass Spectrometry
This guide provides a comprehensive comparison of mass spectrometry-based methods for the isotopic enrichment analysis of Mono-ethyl malonate-1,2,3-¹³C₃. We delve into the theoretical underpinnings and practical applications of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose. Detailed, field-tested protocols, comparative experimental data, and troubleshooting insights are presented to assist researchers in selecting and implementing the optimal analytical strategy for their specific research needs in drug development and metabolic studies.
Introduction to Isotopic Enrichment and its Significance
Isotopically labeled compounds, such as Mono-ethyl malonate-1,2,3-¹³C₃, are invaluable tools in metabolic research and drug development. They serve as tracers to elucidate metabolic pathways, quantify metabolite fluxes, and determine the bioavailability of drug candidates. The precise determination of isotopic enrichment, the proportion of a labeled versus unlabeled compound, is critical for the accuracy of these studies. Mass spectrometry stands as the gold standard for this analysis due to its high sensitivity and specificity.
This guide will compare and contrast the two primary mass spectrometry platforms for the analysis of Mono-ethyl malonate-1,2,3-¹³C₃: GC-MS and LC-MS. We will explore the nuances of sample preparation, ionization techniques, and data analysis for each platform, providing a robust framework for methodological selection.
Fundamental Principles of Mass Spectrometry for Isotopic Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In the context of isotopic enrichment analysis, we are interested in the relative abundance of the isotopologues of Mono-ethyl malonate. The incorporation of three ¹³C atoms in Mono-ethyl malonate-1,2,3-¹³C₃ results in a mass shift of +3 Da compared to its unlabeled counterpart.
Ionization Techniques: A Critical Choice
The choice of ionization technique is paramount as it can influence fragmentation patterns and analytical sensitivity.
-
Electron Ionization (EI) for GC-MS: A hard ionization technique that often leads to extensive fragmentation. This can be advantageous for structural elucidation but may diminish the abundance of the molecular ion, which is crucial for enrichment analysis.
-
Electrospray Ionization (ESI) for LC-MS: A soft ionization technique that typically preserves the molecular ion, making it ideal for quantifying the relative abundance of different isotopologues.
Comparative Analysis: GC-MS vs. LC-MS for Mono-ethyl malonate-1,2,3-¹³C₃
The selection between GC-MS and LC-MS depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired analytical throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. For Mono-ethyl malonate, derivatization is often necessary to increase its volatility.
Workflow for GC-MS Analysis:
Caption: GC-MS workflow for Mono-ethyl malonate analysis.
Advantages of GC-MS:
-
Excellent chromatographic resolution.
-
Reproducible fragmentation patterns for structural confirmation.
Limitations of GC-MS:
-
Requires derivatization, adding a step to sample preparation and a potential source of variability.
-
Not suitable for thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is highly versatile and can analyze a wider range of compounds without the need for derivatization.
Workflow for LC-MS Analysis:
Caption: LC-MS workflow for Mono-ethyl malonate analysis.
Advantages of LC-MS:
-
No derivatization required.
-
Suitable for a broad range of compound polarities.
-
Soft ionization preserves the molecular ion.
Limitations of LC-MS:
-
Potential for matrix effects and ion suppression.
-
Chromatographic resolution may be lower than GC for some compounds.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of Mono-ethyl malonate-1,2,3-¹³C₃ using both GC-MS and LC-MS.
Protocol for GC-MS Analysis
1. Standard Preparation:
- Prepare a stock solution of unlabeled Mono-ethyl malonate and Mono-ethyl malonate-1,2,3-¹³C₃.
- Create a calibration curve by mixing the labeled and unlabeled standards in varying known ratios.
2. Sample Derivatization (Silylation):
- Evaporate the solvent from the sample/standard.
- Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Incubate at 70°C for 30 minutes.
3. GC-MS Parameters:
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
- Injection Volume: 1 µL
- Inlet Temperature: 250°C
- Oven Program: 80°C for 1 min, then ramp to 280°C at 10°C/min, hold for 5 min
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) of key fragment ions.
Protocol for LC-MS Analysis
1. Standard Preparation:
- As described in the GC-MS protocol.
2. LC-MS Parameters:
- Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.3 mL/min
- Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Mass Analyzer: Q-TOF or Orbitrap
- Acquisition Mode: Full scan from m/z 100-200.
Data Analysis and Interpretation
Isotopic enrichment is calculated from the relative abundance of the labeled (M+3) and unlabeled (M+0) isotopologues.
Formula for Isotopic Enrichment (%):
Data Presentation: A Comparative Overview
Table 1: Comparison of Analytical Performance
| Parameter | GC-MS | LC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | ~1 µM | ~0.1 µM |
| Limit of Quantitation (LOQ) | ~5 µM | ~0.5 µM |
| Precision (%RSD) | <5% | <3% |
| Accuracy (%Recovery) | 95-105% | 98-102% |
| Sample Throughput | Lower (due to derivatization) | Higher |
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause (GC-MS) | Potential Cause (LC-MS) | Solution |
| Poor Peak Shape | Incomplete derivatization; active sites in the inlet/column | Poor chromatography; column degradation | Optimize derivatization; use a fresh column; adjust mobile phase |
| Low Sensitivity | Suboptimal ionization; sample loss during preparation | Ion suppression from matrix; inefficient ionization | Tune the MS; optimize sample cleanup; use a different ionization source |
| Inaccurate Enrichment | Isotope fractionation; non-linear detector response | Co-eluting interferences; detector saturation | Use a calibration curve; dilute the sample; improve chromatographic separation |
Conclusion and Recommendations
Both GC-MS and LC-MS are capable of providing accurate and precise measurements of Mono-ethyl malonate-1,2,3-¹³C₃ isotopic enrichment. The choice between the two techniques should be guided by the specific experimental context.
-
LC-MS is recommended for: High-throughput analysis, complex biological matrices, and when avoiding derivatization is desirable.
-
GC-MS is a viable alternative when: High chromatographic resolution is paramount and the laboratory is already equipped and experienced with GC-MS workflows.
Ultimately, the validation of the chosen method with appropriate standards and quality controls is essential for generating reliable and reproducible data in metabolic research and drug development.
References
Comparing 13C labeling patterns from different isotopic tracers
An In-Depth Guide to Comparing 13C Labeling Patterns from Different Isotopic Tracers
Introduction to Isotopic Tracers in Metabolic Research
Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of how cells utilize nutrients and synthesize essential biomolecules. By replacing naturally abundant atoms with their heavier, stable isotopes, researchers can track the metabolic fate of specific molecules through intricate biochemical networks. Among these, carbon-13 (13C) is the most widely used isotope for tracing carbon metabolism due to its low natural abundance (about 1.1%) and the central role of carbon in biological molecules.
This guide provides a comparative analysis of common 13C-labeled isotopic tracers, offering insights into their specific applications, the unique labeling patterns they generate, and the experimental considerations for their use. We will delve into the logic behind selecting a particular tracer to answer specific biological questions, supported by experimental data and detailed protocols.
The Logic of Tracer Selection: Matching the Isotope to the Question
The choice of a 13C tracer is dictated by the metabolic pathway of interest. Different tracers, even of the same nutrient, can provide vastly different insights depending on the position of the 13C label. The goal is to select a tracer that will generate a labeling pattern uniquely informative for the pathway being interrogated.
[U-13C]Glucose: A Global View of Glucose Metabolism
Uniformly labeled glucose, where all six carbon atoms are 13C, is often the first choice for obtaining a broad overview of glucose catabolism and its contributions to various biosynthetic pathways.
-
Glycolysis and TCA Cycle: As [U-13C]glucose is metabolized through glycolysis, it produces fully labeled [U-13C]pyruvate (M+3). This M+3 pyruvate can then enter the tricarboxylic acid (TCA) cycle, leading to isotopologues of TCA cycle intermediates that are heavier by two or three mass units, depending on the entry point (pyruvate dehydrogenase vs. pyruvate carboxylase).
-
Pentose Phosphate Pathway (PPP): The PPP generates five-carbon sugars for nucleotide biosynthesis. [U-13C]glucose will result in fully labeled ribose-5-phosphate (M+5), providing a clear measure of PPP activity.
-
Serine and Glycine Biosynthesis: Glucose-derived 3-phosphoglycerate can be diverted into the serine biosynthesis pathway, leading to the production of [U-13C]serine (M+3) and subsequently [1,2-13C]glycine (M+2).
-
Fatty Acid Synthesis: Acetyl-CoA derived from [U-13C]glucose will be fully labeled (M+2). The sequential addition of these M+2 units during fatty acid synthesis results in a characteristic labeling pattern in palmitate and other fatty acids, allowing for the quantification of de novo lipogenesis.
[1,2-13C]Glucose: Probing the Pentose Phosphate Pathway
To specifically dissect the oxidative and non-oxidative branches of the PPP, positionally labeled glucose tracers are employed. [1,2-13C]Glucose is particularly useful for this purpose.
-
Oxidative PPP: The initial decarboxylation step of the oxidative PPP removes the C1 carbon of glucose. Therefore, if [1,2-13C]glucose enters the oxidative PPP, the resulting ribose-5-phosphate will only contain one 13C atom at the C1 position (originally C2 of glucose).
-
Non-Oxidative PPP and Glycolysis: In contrast, if glucose proceeds through glycolysis, the resulting triose phosphates will retain both 13C labels. The non-oxidative PPP involves the rearrangement of these sugar phosphates, leading to distinct labeling patterns in intermediates that can be used to infer the relative activity of this pathway.
[13C5, 15N2]Glutamine: Tracing Anaplerosis and Reductive Carboxylation
Glutamine is a crucial nutrient for many proliferating cells, serving as both a carbon and nitrogen source. [13C5, 15N2]Glutamine allows for the simultaneous tracing of both elements.
-
TCA Cycle Anaplerosis: Glutamine is converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle. This anaplerotic entry of glutamine-derived carbon can be tracked by the appearance of M+4 labeled TCA cycle intermediates.
-
Reductive Carboxylation: Under conditions of hypoxia or mitochondrial dysfunction, some cancer cells utilize reductive carboxylation, a pathway where α-ketoglutarate is converted to citrate in a reverse reaction of the TCA cycle. Tracing with [13C5]glutamine will produce M+5 citrate, a clear signature of this pathway. In contrast, glucose-derived citrate would be M+2.
-
Nitrogen Metabolism: The 15N labels allow for the tracking of nitrogen into other amino acids (e.g., transamination reactions) and nucleotides.
Comparative Data Presentation
The following table summarizes the expected labeling patterns of key metabolites from the discussed tracers, providing a quick reference for experimental design.
| Metabolite | [U-13C]Glucose | [1,2-13C]Glucose | [13C5]Glutamine | Primary Pathway Interrogated |
| Pyruvate | M+3 | M+2 | M+0 | Glycolysis |
| Lactate | M+3 | M+2 | M+0 | Fermentation |
| Citrate (TCA Cycle) | M+2, M+4 | M+2 | M+4, M+5 | TCA Cycle, Reductive Carboxylation |
| Ribose-5-phosphate | M+5 | M+1, M+2 | M+0 | Pentose Phosphate Pathway |
| Serine | M+3 | M+2 | M+0 | Serine Biosynthesis |
| Palmitate (C16:0) | M+2, M+4, ... M+32 | M+2, M+4, ... | M+0 | De Novo Lipogenesis |
Experimental Workflow: From Cell Culture to Data Analysis
A typical 13C labeling experiment involves several key steps, each critical for obtaining high-quality, interpretable data.
Caption: A typical experimental workflow for 13C metabolic flux analysis.
Step-by-Step Methodology
-
Cell Culture and Tracer Introduction:
-
Seed cells at a density that allows for exponential growth during the labeling period.
-
Culture cells in their standard medium until they reach the desired confluency (typically 60-80%).
-
Replace the standard medium with a custom medium containing the 13C-labeled tracer in place of its unlabeled counterpart. Ensure all other nutrient concentrations are identical.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time varies depending on the cell type and the pathway of interest but is often determined empirically through a time-course experiment.
-
-
Metabolic Quenching and Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Quench metabolism by adding a cold extraction solvent, typically a methanol/acetonitrile/water mixture. This step must be performed quickly to prevent metabolic changes.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extract using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
GC-MS often requires derivatization of the metabolites to make them volatile but provides excellent chromatographic resolution.
-
LC-MS is well-suited for analyzing a wide range of polar metabolites without derivatization.
-
The mass spectrometer is operated in a mode that allows for the detection and quantification of all isotopologues of a given metabolite.
-
-
Data Analysis and Interpretation:
-
The raw mass spectrometry data is processed to identify and quantify the different isotopologues for each metabolite of interest.
-
The measured isotopologue distributions are corrected for the natural abundance of 13C.
-
The corrected data can then be used to calculate the fractional contribution of the tracer to each metabolite pool and to infer the relative activity of different metabolic pathways.
-
For more quantitative analysis, the data can be input into metabolic flux analysis (MFA) models.
-
Visualizing Metabolic Fates
The choice of tracer directly impacts the flow of labeled carbons through metabolic networks. The following diagrams illustrate the initial labeling patterns from [U-13C]glucose and [13C5]glutamine.
Caption: Initial labeling from [U-13C]glucose in central carbon metabolism.
Caption: Labeling from [13C5]glutamine via anaplerosis and reductive carboxylation.
Conclusion: Answering Biological Questions with Isotopic Precision
The selection of a 13C isotopic tracer is a critical decision in the design of metabolic studies. A uniformly labeled tracer like [U-13C]glucose provides a comprehensive, high-level view of metabolic pathways, while positionally labeled tracers such as [1,2-13C]glucose offer the resolution needed to dissect specific enzymatic steps or pathway branches. Tracers for other key nutrients, like [13C5]glutamine, open windows into distinct metabolic processes such as anaplerosis and reductive carboxylation. By carefully matching the tracer to the biological question and employing rigorous experimental and analytical techniques, researchers can gain profound insights into the dynamic nature of cellular metabolism.
References
-
Metabolic Tracing with Stable Isotopes. Nature Reviews Molecular Cell Biology. [Link]
-
A practical guide to metabolomics and isotope tracing in cancer. Cancer & Metabolism. [Link]
-
Isotope tracing and metabolic flux analysis in cancer research. Current Opinion in Biotechnology. [Link]
-
Tracing the metabolism of uniformly labeled 13C glucose in cancer cells. Journal of Visualized Experiments. [Link]
-
Reductive carboxylation supports growth in all stages of neocortex development. Nature. [Link]
A Researcher's Guide to Kinetic Isotope Effects of Mono-ethyl Malonate-1,2,3-¹³C₃ in Enzymatic Reactions
For researchers, scientists, and drug development professionals, understanding the transition state of an enzymatic reaction is paramount to elucidating its mechanism and developing potent inhibitors. The kinetic isotope effect (KIE) is a powerful tool in this endeavor, providing a sensitive probe of bond-breaking and bond-forming events during catalysis.[1][2] This guide provides an in-depth comparison of the use of the triply labeled substrate, mono-ethyl malonate-1,2,3-¹³C₃, in enzymatic reactions, offering a detailed rationale for its application, comparative analysis with other methods, and comprehensive experimental protocols.
The Significance of Kinetic Isotope Effects in Mechanistic Enzymology
The substitution of an atom with one of its heavier isotopes can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect arises primarily from the difference in zero-point vibrational energies between the light and heavy isotopologues; the heavier isotope has a lower zero-point energy, requiring more energy to reach the transition state, thus resulting in a slower reaction rate for bond-breaking events.[2] The magnitude of the KIE can provide invaluable information about the rate-determining step of a reaction and the geometry of the transition state.[2]
In the context of drug development, KIE studies are instrumental in the design of transition-state analog inhibitors, which are potent and highly specific enzyme inhibitors. By understanding the transition state of a target enzyme, medicinal chemists can design molecules that mimic this high-energy state, binding to the enzyme with much higher affinity than the substrate itself.
Mono-ethyl Malonate-1,2,3-¹³C₃: A Precision Tool for Probing Enzymatic Mechanisms
Mono-ethyl malonate-1,2,3-¹³C₃ is a specialized isotopically labeled compound designed for high-precision KIE studies. The triple labeling of the malonate backbone offers a unique advantage in dissecting the mechanism of enzymes that utilize malonate or its derivatives as substrates or are inhibited by them. The rationale for using this specific isotopologue lies in its ability to provide a more complete picture of the bonding changes occurring at the transition state.
Potential Enzymatic Systems for Investigation
Two primary classes of enzymes are of particular interest for studying the KIE of mono-ethyl malonate-1,2,3-¹³C₃:
-
Malonate-Utilizing Enzymes (e.g., Decarboxylases): Enzymes such as malonate decarboxylase catalyze the decarboxylation of malonate to acetate and CO₂.[3] The reaction involves the breaking of a C-C bond, a process that is expected to exhibit a significant ¹³C KIE. The use of mono-ethyl malonate-1,2,3-¹³C₃ would allow for the simultaneous measurement of the primary KIE at the carboxyl carbon undergoing cleavage and any secondary KIEs at the adjacent methylene and carbonyl carbons. This multi-point analysis can reveal the degree of concertedness in the decarboxylation mechanism.
-
Succinate Dehydrogenase (SDH): Malonate is a classic competitive inhibitor of succinate dehydrogenase, an essential enzyme in both the citric acid cycle and the electron transport chain.[4][5][6][7][8] While malonate itself does not undergo a reaction in the active site, its binding and the subtle electronic changes that occur upon binding can be probed using KIEs. In this context, the KIE would be an "inhibition isotope effect," reflecting the difference in binding affinity between the labeled and unlabeled inhibitor. This can provide insights into the forces and interactions that govern inhibitor binding.
Comparative Analysis with Alternative Probes
The use of mono-ethyl malonate-1,2,3-¹³C₃ offers distinct advantages over other approaches for studying enzyme mechanisms.
| Probe/Method | Advantages | Disadvantages |
| Mono-ethyl malonate-1,2,3-¹³C₃ | Provides multi-positional KIE data for a detailed transition state analysis. High precision due to the use of stable isotopes. | Synthesis of the labeled compound can be complex and costly.[9][10] Requires sensitive analytical techniques (NMR or MS). |
| Singly Labeled Malonate (e.g., 1-¹³C) | Simpler to synthesize than the triply labeled counterpart. Provides a direct measure of the primary KIE at the reacting carbon. | Provides a less complete picture of the transition state compared to the triply labeled molecule. |
| Deuterated Substrates (e.g., d₂-malonate) | Can provide large and easily measurable KIEs for C-H bond cleavage. | Not directly applicable to reactions where C-C bond cleavage is the primary event. |
| Steady-State Kinetics with Unlabeled Substrates | Experimentally straightforward. Provides essential information on enzyme efficiency and substrate affinity. | Does not directly probe the chemical steps of the reaction. |
| Transition State Analog Inhibitors | Can be highly potent and specific. Provide indirect information about the transition state. | Design and synthesis can be challenging. Do not provide direct kinetic data on the enzymatic reaction itself. |
Experimental Protocols for Measuring ¹³C KIEs
The measurement of small heavy-atom KIEs requires high-precision techniques. The two most common methods for ¹³C KIE determination are Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).
Synthesis of Mono-ethyl Malonate-1,2,3-¹³C₃
The synthesis of mono-ethyl malonate-1,2,3-¹³C₃ can be achieved through a multi-step process, likely starting from a commercially available triply labeled precursor such as diethyl malonate-1,2,3-¹³C₃. A general synthetic scheme would involve the selective monohydrolysis of the diethyl ester.
Diagram: Synthetic Pathway to Mono-ethyl Malonate-1,2,3-¹³C₃
Caption: A simplified schematic for the synthesis of the target isotopologue.
Step-by-Step Protocol for Synthesis:
-
Starting Material: Obtain commercially available diethyl malonate-1,2,3-¹³C₃.
-
Monohydrolysis: Dissolve diethyl malonate-1,2,3-¹³C₃ in a mixture of ethanol and water.
-
Base Addition: Slowly add a stoichiometric amount of potassium hydroxide (KOH) dissolved in water while maintaining a low temperature (e.g., 0 °C) to favor monohydrolysis.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) to a pH of ~2-3.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting mono-ethyl malonate-1,2,3-¹³C₃ can be further purified by distillation or chromatography if necessary.[11][12]
KIE Measurement using 2D [¹³C,¹H]-HSQC NMR Spectroscopy
This high-sensitivity NMR technique is ideal for accurately measuring ¹³C KIEs, even at low substrate concentrations.[13][14][15]
Diagram: Workflow for KIE Measurement by NMR
Caption: The experimental workflow for determining KIEs using 2D NMR.
Step-by-Step Protocol for NMR-based KIE Measurement:
-
Sample Preparation: Prepare a reaction mixture containing the enzyme of interest, a known concentration of mono-ethyl malonate-1,2,3-¹³C₃, and the appropriate buffer in an NMR tube.
-
Initial Spectrum (t=0): Immediately acquire a 2D [¹³C,¹H]-HSQC spectrum to determine the initial ratio of the labeled substrate.
-
Reaction Progression: Incubate the NMR tube at the desired temperature and acquire a series of 2D [¹³C,¹H]-HSQC spectra at various time points as the reaction proceeds.
-
Data Processing: Process the spectra using appropriate software. Integrate the cross-peak volumes corresponding to the C-H correlations of the substrate and product.
-
KIE Calculation: The KIE can be calculated from the change in the isotopic ratio of the substrate or the product over time using established equations.[16]
KIE Measurement using MALDI-TOF Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry offers a high-throughput and sensitive method for KIE measurements.[17][18][19]
Diagram: Workflow for KIE Measurement by Mass Spectrometry
Caption: The experimental workflow for determining KIEs using MALDI-TOF MS.
Step-by-Step Protocol for MS-based KIE Measurement:
-
Reaction Setup: Initiate the enzymatic reaction in a larger volume.
-
Time Points: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding acid or a denaturant).
-
Sample Preparation: For each time point, mix a small volume of the quenched reaction with a suitable MALDI matrix solution. Spot the mixture onto a MALDI target plate and allow it to dry.
-
Mass Spectrometry Analysis: Acquire mass spectra for each spot using a MALDI-TOF mass spectrometer.
-
Data Analysis: Determine the relative intensities of the isotopic peaks for the substrate and product at each time point.
-
KIE Calculation: Calculate the KIE from the changes in the isotopic ratios as a function of the reaction progress.[17]
Conclusion
The use of mono-ethyl malonate-1,2,3-¹³C₃ in enzymatic reactions represents a cutting-edge approach to elucidating reaction mechanisms with a high degree of precision. While the synthesis of this isotopologue requires specialized expertise, the mechanistic insights gained from its application in KIE studies are invaluable for fundamental enzymology and rational drug design. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on such investigations, paving the way for a deeper understanding of enzymatic transition states and the development of next-generation therapeutics.
References
- Murkin, E. J., et al. (2010). Highly precise measurement of kinetic isotope effects using 1H-detected 2D [13C,1H]-HSQC NMR spectroscopy. Journal of the American Chemical Society, 132(8), 2644-2645.
- Li, L., et al. (2017). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. Analytical Chemistry, 89(17), 9450-9457.
- Singleton, D. A., et al. (1995). 13C Kinetic Isotope Effects from NMR Spectroscopy at Natural Abundance. Journal of the American Chemical Society, 117(45), 11337-11338.
- Lewis, I. A., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4558-4563.
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NIH. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. [Link]
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ResearchGate. (n.d.). NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction. [Link]
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PubMed. (2023). Measurement of kinetic isotope effects on peptide hydroxylation using MALDI-MS. [Link]
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Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
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ChemRxiv. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. [Link]
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Apollo. (n.d.). Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury. [Link]
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PubMed. (2025). The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury. [Link]
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Grokipedia. (n.d.). Malonic ester synthesis. [Link]
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University of Calgary. (n.d.). Ch21: Malonic esters. [Link]
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PubMed. (2024). Long-Term Protective Effects of Succinate Dehydrogenase Inhibition during Reperfusion with Malonate on Post-Infarction Left Ventricular Scar and Remodeling in Mice. [Link]
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PubMed. (2009). Practical large scale synthesis of half-esters of malonic acid. [Link]
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PubMed. (2016). Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition. [Link]
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Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. [Link]
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ResearchGate. (n.d.). 13C Kinetic Isotope Effects and the Mechanism of the Uncatalyzed Decarboxylation of Orotic Acid. [Link]
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Wikipedia. (n.d.). Kinetic isotope effect. [Link]
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Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
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YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. [Link]
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NIH. (n.d.). Triple isotopic labeling and kinetic isotope effects: Exposing H-transfer steps in enzymatic systems. [Link]
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NIH. (2015). Enzymatic Enantioselective Decarboxylative Protonation of Heteroaryl Malonates. [Link]
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Berti Lab. (n.d.). Kinetic isotope effects. [Link]
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Harvard University. (n.d.). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. [Link]
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NIH. (n.d.). Apparent Kinetic Isotope Effects for Multi-Step Steady-State Reactions. [Link]
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Wiley Online Library. (2015). Enzymatic Enantioselective Decarboxylative Protonation of Heteroaryl Malonates. [Link]
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Canada.ca. (n.d.). or lil*,ñsn. [Link]
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PubMed. (2015). Enzymatic enantioselective decarboxylative protonation of heteroaryl malonates. [Link]
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PubMed. (1992). Malonate decarboxylase of Malonomonas rubra, a novel type of biotin-containing acetyl enzyme. [Link]
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PubMed. (2008). Isotope sensitive branching and kinetic isotope effects in the reaction of deuterated arachidonic acids with human 12- and 15-lipoxygenases. [Link]
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PubChem. (n.d.). Monoethyl malonate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Mono-ethyl Malonate-1,2,3-¹³C₃
This guide provides essential safety and logistical information for the proper disposal of mono-ethyl malonate-1,2,3-¹³C₃, a stable isotope-labeled compound. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure safe and compliant laboratory operations.
The core principle governing the handling of stable isotope-labeled compounds is that their chemical reactivity and toxicity are dictated by the molecule itself, not the isotope.[1] Carbon-13 (¹³C) is a naturally occurring, non-radioactive isotope of carbon.[1] Therefore, mono-ethyl malonate-1,2,3-¹³C₃ poses no radiological risk, and its disposal protocol is determined by the hazardous properties of mono-ethyl malonate.
I. Hazard Identification and Risk Assessment
Mono-ethyl malonate is classified as a hazardous chemical. According to safety data sheets for the unlabeled compound, it is known to cause skin and serious eye irritation.[2][3] Inhalation may cause respiratory irritation.[3] A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory environment.
Key Hazard Information for Mono-ethyl Malonate:
| Hazard Statement | Classification | Precautionary Measures |
| Causes skin irritation | Skin Irritant, Category 2 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[2][3] |
| Causes serious eye irritation | Eye Irritant, Category 2 | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[2][3] |
| May cause respiratory irritation | Specific Target Organ Toxicity | Avoid inhalation. Work in a well-ventilated area or use a fume hood.[3] |
II. Step-by-Step Disposal Protocol
The disposal of mono-ethyl malonate-1,2,3-¹³C₃ must comply with federal, state, and local regulations for hazardous waste.[4][5] The following steps provide a general framework for its proper disposal.
1. Waste Identification and Classification:
-
Hazardous Waste Determination: Based on its irritant properties, any waste containing mono-ethyl malonate-1,2,3-¹³C₃ must be classified as hazardous chemical waste.[6][7]
-
Segregation: This waste must be segregated from non-hazardous and other incompatible chemical waste streams to prevent dangerous reactions.[8]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling waste containing mono-ethyl malonate-1,2,3-¹³C₃. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
3. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[6] The container must have a tight-fitting screw cap.[6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "Mono-ethyl malonate-1,2,3-¹³C₃". The label should also include the associated hazards (e.g., "Irritant").
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[9] Keep the container closed at all times except when adding waste.
4. Disposal Procedure:
-
Do Not Dispose Down the Drain: Mono-ethyl malonate should not be disposed of in the sink.[3]
-
Professional Disposal: The collected waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[10]
-
Incineration: A common disposal method for this type of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[11] The compound may be dissolved or mixed with a combustible solvent to facilitate this process.[11]
III. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up the spill.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Skin Contact:
-
Immediately flush the affected area with plenty of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
Seek medical attention if breathing becomes difficult.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of mono-ethyl malonate-1,2,3-¹³C₃.
Caption: Disposal workflow for mono-ethyl malonate-1,2,3-¹³C₃.
V. Regulatory Framework
The disposal of hazardous chemicals is regulated by several federal and state agencies. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle-to-grave".[5][6]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[12][13]
It is imperative that all laboratory personnel are trained on these regulations and their institution's specific Chemical Hygiene Plan.[13]
References
-
OSHA Compliance For Laboratories - US Bio-Clean. (URL: [Link])
-
The Complete Beginners Guide to Chemical Disposal - Goodway Technologies. (2022-04-15). (URL: [Link])
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories - National Academies of Sciences, Engineering, and Medicine. (URL: [Link])
-
High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. (2025-08-09). (URL: [Link])
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (URL: [Link])
-
Proper Handling of Hazardous Waste Guide - EPA. (URL: [Link])
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules | Lab Manager. (2026-01-13). (URL: [Link])
-
Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS). (URL: [Link])
-
1189981-54-1| Chemical Name : this compound | Pharmaffiliates. (URL: [Link])
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30). (URL: [Link])
-
How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. (URL: [Link])
-
Learn the Basics of Hazardous Waste | US EPA. (2025-03-24). (URL: [Link])
-
Laboratory Safety Guidance - OSHA. (URL: [Link])
-
What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025-01-06). (URL: [Link])
-
Monoethyl malonate | C5H8O4 | CID 70615 - PubChem. (URL: [Link])
-
Malonic acid, tert-butyl ethyl ester - Organic Syntheses Procedure. (URL: [Link])
-
Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure. (URL: [Link])
Sources
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- 2. Monoethyl malonate | C5H8O4 | CID 70615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. isotope-amt.com [isotope-amt.com]
- 5. youtube.com [youtube.com]
- 6. goodway.com [goodway.com]
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- 8. usbioclean.com [usbioclean.com]
- 9. epa.gov [epa.gov]
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- 11. tcichemicals.com [tcichemicals.com]
- 12. nationalacademies.org [nationalacademies.org]
- 13. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
